2-Chloro-N-(2-ethoxyethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRDTAIFTUCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295282 | |
| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321861-48-7 | |
| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321861-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-ethoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Chloro-N-(2-ethoxyethyl)acetamide
The following technical guide details the chemical structure, molecular weight, and synthetic profile of 2-Chloro-N-(2-ethoxyethyl)acetamide . This monograph is designed for researchers and drug development professionals requiring precise physicochemical data and validated experimental protocols.
Executive Summary
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent serving as a critical building block in medicinal chemistry.[1] Characterized by a reactive
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
Synonyms: N-(2-Ethoxyethyl)-2-chloroacetamide; Chloro-N-(2-ethoxyethyl)acetamide
-
MDL Number: MFCD12080033[1]
Molecular Structure
The molecule consists of a chloroacetyl group linked to an ethyl ether chain via an amide bond. The electrophilic carbon (
Structural Diagram (Graphviz):
Part 2: Physicochemical Properties[4]
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).
Molecular Weight Calculation
| Element | Count | Atomic Mass (Da) | Subtotal (Da) | Contribution (%) |
| Carbon (C) | 6 | 12.011 | 72.066 | 43.51% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 7.30% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 21.41% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.46% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 19.32% |
| Total MW | 165.62 g/mol | 100.00% |
Physical Constants
-
Molecular Formula:
-
Physical State: Low-melting solid or viscous oil (dependent on purity).
-
Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.
-
Predicted LogP: ~0.65 (Indicates moderate lipophilicity, suitable for cell-permeable linker applications).
Part 3: Synthetic Pathways[5]
The synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide follows a classic Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, preventing the hydrolysis of the sensitive chloroacetyl chloride starting material.
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl. A base (Triethylamine) is required to scavenge the acid byproduct.
Synthesis Workflow (Graphviz):
Detailed Experimental Protocol
Reagents:
-
2-Ethoxyethylamine (10 mmol)
-
Chloroacetyl chloride (11 mmol)
-
Triethylamine (TEA) (12 mmol) or
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve 2-ethoxyethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the exothermic reaction from running out of control and minimizes side reactions.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15–20 minutes. Maintain internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (typically 50% EtOAc/Hexanes).
-
Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated
(to neutralize acid), and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Part 4: Analytical Characterization (Predicted)
To validate the identity of the synthesized compound, the following spectral signals are expected.
| Technique | Signal Description | Assignment |
| 1H NMR (CDCl3) | ||
| 13C NMR (CDCl3) | ~15.0, 40.0, 66.0, 69.0 | Aliphatic Carbons |
| ~42.0 | ||
| ~166.0 | ||
| Mass Spec | [M+H]+ = 166.06 | Protonated molecular ion |
Part 5: Applications in Drug Development[9][10]
Covalent Inhibitor Design
The chloroacetamide moiety is a "mild" electrophile often used to target cysteine residues in proteins. In drug discovery, this motif is utilized to create Targeted Covalent Inhibitors (TCIs) . The 2-ethoxyethyl tail provides amphiphilic character, improving the solubility of the parent pharmacophore without introducing excessive lipophilicity.
Heterocyclic Synthesis
This compound serves as a precursor for:
-
Morpholin-3-ones: via intramolecular cyclization under basic conditions.
-
Piperazines: via reaction with primary amines.
-
Crown Ethers: As a functionalized arm in lariat ether synthesis (e.g., triaza-crown derivatives).
Part 6: Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Chloroacetamides are potent irritants and potential sensitizers.
-
Alkylating Agent: Handle with care; potential mutagenicity due to alkylating capability.
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical safety goggles.
-
Fume hood operation is mandatory to avoid inhalation of vapors.
References
-
Sigma-Aldrich. 2-Chloro-N-(2-ethoxyethyl)acetamide Product Detail (CAS 321861-48-7).Link
-
PubChem. Compound Summary for Chloroacetamide Derivatives. National Library of Medicine.[4] Link
-
Organic Syntheses. General Procedures for Chloroacetylation of Amines. Org.[5][6][7] Synth. 2004, 81, 195. Link
-
BLDpharm. 2-Chloro-N-(2-ethoxyethyl)acetamide MSDS and Properties.Link
Sources
- 1. bldpharm.com.tr [bldpharm.com.tr]
- 2. bldpharm.com.tr [bldpharm.com.tr]
- 3. 2-chloro-n-(hydroxymethyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. What is Acetamide used for? [synapse.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Thermodynamic Stability & Storage Protocol: 2-Chloro-N-(2-ethoxyethyl)acetamide
This guide details the thermodynamic stability profile and storage protocols for 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7). It is designed for researchers requiring high-integrity preservation of this electrophilic intermediate.
Executive Summary & Compound Profile
2-Chloro-N-(2-ethoxyethyl)acetamide is a bifunctional alkylating agent characterized by an electrophilic
However, this reactivity imposes a thermodynamic penalty: the compound exists in a metastable state relative to its hydrolysis products. Improper storage accelerates entropy-driven degradation, primarily via nucleophilic substitution and amide cleavage.
| Property | Data |
| CAS Number | 321861-48-7 |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Reactive Motif | |
| Primary Hazard | Skin sensitizer (Alkylating agent) |
Thermodynamic Stability Profile
The storage stability of 2-Chloro-N-(2-ethoxyethyl)acetamide is governed by the activation energy (
The "Weak Link": C-Cl Bond Lability
The
-
Thermodynamic Driver: The formation of
(or chloride salts) and the hydroxylated derivative is energetically favorable ( ) in the presence of moisture. -
Inductive Effect: The ethoxyethyl group acts as a weak electron donor but also increases the local polarity/wettability of the molecule, potentially accelerating hydrolysis compared to hydrophobic analogs.
Amide Bond Stability
While the amide bond generally possesses high resonance stability (~15-20 kcal/mol resonance energy), the presence of the electron-withdrawing chlorine atom on the
Degradation Mechanisms (Visualized)
The following diagram maps the degradation pathways. Note that Pathway A (Hydrolysis of C-Cl) is kinetically favored under neutral storage conditions, while Pathway B (Amide Cleavage) dominates under extreme pH or enzymatic conditions.
Caption: Figure 1.[1][2][3] Degradation pathways. Pathway A represents the primary risk during storage (moisture-mediated dechlorination).
Storage Protocol (Self-Validating System)
To maintain purity >98% over extended periods (12+ months), you must inhibit the kinetics of Pathway A. This protocol utilizes a "Defense in Depth" strategy.
Environmental Controls
-
Temperature (
to ): Store in a dedicated laboratory refrigerator. Lowering the temperature by reduces the reaction rate of hydrolysis by approximately factor of 2-3 (Arrhenius approximation).-
Why: Freezing (
) is acceptable but may cause phase separation or condensation upon thawing if the container is not perfectly sealed. is optimal for frequent use.
-
-
Atmosphere (Inert Gas): The headspace of the vial must be purged with Argon or Nitrogen after every use.
-
Why: Oxygen is less of a concern than atmospheric moisture. Argon is heavier than air and provides a superior blanket against moisture ingress.
-
-
Light Protection: Store in amber glass vials.
-
Why: While not a primary photolabile group,
-halo carbonyls can undergo radical cleavage under UV irradiation, generating reactive radical species.
-
Container Specifications
-
Primary: Borosilicate Glass (Type I) with a PTFE-lined screw cap.
-
Avoid: Polystyrene or untreated plastics, which can leach plasticizers or adsorb the lipophilic ethoxyethyl chain.
-
Secondary: Place the vial inside a desiccator or a sealed jar containing activated silica gel or
(Drierite).
Handling Procedure (The "Warm-Up" Rule)
Critical Step: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes .
-
Causality: Opening a cold vial in humid lab air causes immediate condensation of water vapor onto the reagent. This water initiates Pathway A (Hydrolysis), creating an autocatalytic cycle (generated HCl further catalyzes degradation).
Analytical Monitoring & Quality Assurance
Do not rely on visual inspection, as hydrolysis products (hydroxy-acetamides) are often colorless and soluble in the parent matrix.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Pass Criteria: Main peak >95% area integration. No new peaks at lower retention times (indicative of polar hydrolysis products).
Rapid "Check" (TLC)
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Ethyl Acetate : Hexane (50:50).
-
Visualization:
stain (The ethoxy group and amide are oxidizable). -
Observation: The hydrolyzed product (alcohol) will have a significantly lower
value than the parent chloride due to increased polarity.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloroacetamide (Analogous Stability Data). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from
-
BenchChem. (2025).[4] Synthesis and Reactivity of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from
-
ResearchGate. (2024).[5] Hydrolysis Kinetics of Alpha-Chloroacetamides. Retrieved from
-
BLD Pharm. (2025).[6] Product Analysis: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7).[7][8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fishersci.com [fishersci.com]
- 7. bldpharm.com.tr [bldpharm.com.tr]
- 8. 2-chloro-n-(hydroxymethyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
Literature review of 2-Chloro-N-(2-ethoxyethyl)acetamide applications in synthesis
This technical guide provides an in-depth review of 2-Chloro-N-(2-ethoxyethyl)acetamide , a versatile bifunctional building block used in the synthesis of heterocycles, pharmaceutical intermediates, and agrochemicals.
Executive Summary
2-Chloro-N-(2-ethoxyethyl)acetamide (Structure: Cl-CH2-CO-NH-CH2-CH2-O-Et) represents a strategic scaffold in organic synthesis.[1] It combines a highly reactive
-
Heterocyclization: Rapid access to morpholin-3-ones and piperazin-2-ones.
-
Medicinal Chemistry: Introduction of solubility-enhancing glycol ether side chains.
-
Agrochemicals: Synthesis of chloroacetanilide herbicides and safeners.
This guide details the synthesis, reaction mechanisms, and application protocols for this compound, moving beyond basic descriptions to explore the causality of experimental success.
Physicochemical Profile & Safety
Before initiating synthesis, researchers must understand the substrate's behavior. The ethoxyethyl group imparts specific solubility characteristics that differ from simple alkyl analogs.
| Property | Value / Description | Implication for Synthesis |
| Molecular Formula | Balance of polar amide/ether and alkyl chain. | |
| Molecular Weight | 179.62 g/mol | Suitable for fragment-based drug design (FBDD). |
| Solubility | High in DCM, EtOH, THF; Mod. in Water | Allows for biphasic reaction conditions. |
| Reactivity | High ( | Susceptible to rapid |
| Hazards | Skin Sensitizer, Irritant | Strict PPE required. Alkylating agent. |
Core Synthesis Protocol
The most robust route to 2-Chloro-N-(2-ethoxyethyl)acetamide is the Schotten-Baumann acylation of 2-ethoxyethylamine.
Mechanism of Action
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.
-
Critical Control Point: Temperature control (
C) is vital to prevent the amine from attacking the -chloride (self-alkylation/polymerization).
Protocol 1: Synthesis via Schotten-Baumann Conditions
Reagents:
-
2-Ethoxyethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)[2]
-
Base: Triethylamine (
) or (1.2 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 2-ethoxyethylamine and
in anhydrous DCM. Cool to 0°C using an ice/salt bath. Inert atmosphere ( ) is recommended but not strictly required if solvents are dry. -
Addition: Add chloroacetyl chloride dropwise over 30 minutes.
-
Why: Rapid addition generates localized heat, increasing the risk of bis-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by sat.
and brine. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Silica, 0-5% MeOH in DCM).
Visualization: Synthesis Workflow
Caption: Step-wise workflow for the synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide emphasizing temperature control.
Key Applications in Synthesis
A. Synthesis of Morpholin-3-ones (Heterocyclization)
The primary utility of this scaffold is the synthesis of 4-(2-ethoxyethyl)morpholin-3-one derivatives. This is achieved via an intramolecular cyclization or reaction with amino-alcohols.
Mechanism:
-
Intermolecular
: Reaction with an amino alcohol (e.g., ethanolamine). -
Intramolecular Cyclization: Under basic conditions (NaH/THF), the alkoxide attacks the amide carbonyl or displaces the chloride (depending on the specific pathway design).
Protocol 2: Cyclization to Morpholinone
-
Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in THF.
-
Add Ethanolamine (1.0 equiv) and
. Reflux for 6h to form the intermediate glycine derivative. -
Treat with strong base (e.g., KOtBu) to induce cyclization.
B. "Warhead" Installation in Medicinal Chemistry
In drug discovery, the chloroacetamide group is a classic covalent warhead used to target non-catalytic cysteines in kinases (e.g., EGFR inhibitors).
-
Advantage of Ethoxyethyl Tail: Unlike simple ethyl or methyl groups, the ethoxyethyl chain disrupts crystal packing and improves the aqueous solubility of the final drug candidate, a critical parameter in ADME optimization.
C. Synthesis of Herbicide Safeners
Chloroacetamides are a major class of herbicides (e.g., Acetochlor). The N-(2-ethoxyethyl) derivative functions similarly by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants.
-
Application: It serves as a precursor for synthesizing "safeners"—molecules applied to crops to protect them from herbicide damage by inducing detoxification enzymes (GSTs).
Divergent Synthesis Pathway
The following diagram illustrates how 2-Chloro-N-(2-ethoxyethyl)acetamide acts as a central "hub" for accessing diverse chemical space.
Caption: Divergent synthetic pathways utilizing the chloroacetamide core as an electrophilic handle.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Chloride | Ensure anhydrous solvents; avoid aqueous workup if product is water-soluble. |
| Polymerization | Reaction Temp > 10°C | Keep reaction at 0°C during addition. |
| Impurity (Dimer) | Excess Amine | Use strict 1.0 : 1.1 stoichiometry (Amine : Acid Chloride). |
References
-
BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.[2] (2025).[2][3][4][5]
-
Organic Syntheses. Chloroacetamide Synthesis Protocols. Org.[1][2][5][6] Synth. Coll. Vol. 1, 488.
-
ResearchGate. Synthesis of substituted imidazo[1,2-c]quinazoline derivatives. (Demonstrates use of chloroacetamide linkers).
-
PubChem. Compound Summary: 2-Chloro-N-(2-hydroxyethyl)acetamide (Structural Analog).[3]
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide derivatives.
Sources
- 1. CA2120925A1 - Substituted cyclic carbonyls and derivatives thereof useful as retroviral protease inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9540486B2 - Aromatic dispersant composition - Google Patents [patents.google.com]
- 5. SU581837A3 - Herbicide - Google Patents [patents.google.com]
- 6. US4288586A - Process for the preparation of polyisocyanates containing isocyanurate groups - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 2-Chloro-N-(2-ethoxyethyl)acetamide from chloroacetyl chloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental procedures, and scalable optimization for N-acylation workflows.
Introduction & Mechanistic Rationale
2-Chloro-N-alkylacetamides are highly versatile building blocks in organic synthesis. They serve as critical intermediates in the development of agricultural chemicals (such as pre-emergent herbicides)[1] and act as potent electrophilic warheads in the design of targeted covalent inhibitors and PROTAC linkers. The target molecule of this protocol, 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS No.: 321861-48-7, MW: 165.62), features an ether-linked aliphatic chain that enhances solubility and modulates the lipophilicity of downstream drug candidates.
The Causality of the Reaction Design
The synthesis relies on a modified Schotten-Baumann N-acylation, where 2-ethoxyethylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction design is governed by two critical mechanistic principles:
-
Acid Scavenging (Base Selection): The nucleophilic acyl substitution generates hydrochloric acid (HCl) as a stoichiometric byproduct. If left unneutralized, HCl will rapidly protonate the starting 2-ethoxyethylamine, rendering it non-nucleophilic and stalling the reaction[2]. A non-nucleophilic tertiary amine, typically Triethylamine (TEA), is added to scavenge the HCl, driving the reaction to completion and precipitating TEA·HCl as a visible indicator of reaction progress[3].
-
Chemoselectivity via Temperature Control: Chloroacetyl chloride is a bifunctional electrophile containing both an acyl chloride and an alkyl chloride. To prevent the amine from undergoing an undesired S_N2 attack on the α-carbon (leading to N-alkylation), the reaction must be strictly maintained at 0–5 °C during the addition phase[2]. At this depressed temperature, the kinetics heavily favor the acyl substitution pathway.
Reaction scheme for synthesizing 2-Chloro-N-(2-ethoxyethyl)acetamide via N-acylation.
Reagent Data & Stoichiometry
The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 2-Ethoxyethylamine | 89.14 | 1.0 | 891 mg (1.03 mL) | Primary Nucleophile |
| Chloroacetyl Chloride | 112.94 | 1.2 | 1.35 g (0.95 mL) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Aprotic Solvent |
Safety Note: Chloroacetyl chloride is highly corrosive and a potent lachrymator. All handling must be performed in a well-ventilated fume hood using appropriate PPE[2].
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . Each phase includes visual or chemical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.
Phase 1: Setup & Activation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyethylamine (10 mmol, 1.0 eq) in anhydrous DCM (25 mL).
-
Base Addition: Add Triethylamine (15 mmol, 1.5 eq) to the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes[2].
-
Validation Checkpoint: Ensure the internal temperature is stable at ≤ 5 °C before proceeding.
-
Phase 2: Electrophilic Addition
-
Dilution: In a separate dry vial, dilute chloroacetyl chloride (12 mmol, 1.2 eq) in anhydrous DCM (5 mL).
-
Dropwise Addition: Using an addition funnel or a syringe pump, add the chloroacetyl chloride solution dropwise to the reaction mixture over 15–20 minutes[3].
-
Validation Checkpoint: The reaction is exothermic. A white precipitate (TEA·HCl) will immediately begin to form, confirming that the acylation is actively occurring and the base is scavenging the generated HCl.
-
Phase 3: Propagation & Monitoring
-
Reaction Stirring: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 3–4 hours[3].
-
In-Process Quality Control (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system[4]. The reaction is deemed complete when the ninhydrin-active spot corresponding to 2-ethoxyethylamine is fully consumed.
Phase 4: Aqueous Work-Up & Isolation
The work-up sequence is logically designed to chemically strip specific impurities: 8. Acid Wash (Removes Amines): Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash with 2M aqueous HCl (2 × 15 mL)[3]. This protonates and extracts any unreacted 2-ethoxyethylamine and excess TEA into the aqueous layer. 9. Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[3]. This neutralizes and removes any residual chloroacetic acid (formed by the hydrolysis of unreacted chloroacetyl chloride). 10. Brine Wash: Wash with brine (15 mL) to remove residual water from the organic phase. 11. Drying & Concentration: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Chloro-N-(2-ethoxyethyl)acetamide. The product is typically obtained in high purity without the need for column chromatography[3].
Step-by-step experimental workflow for the N-acylation reaction and product isolation.
Troubleshooting & Process Optimization
-
Incomplete Conversion / Stalled Reaction: If TLC indicates unreacted amine after 4 hours, the base may be insufficient or the solvent system may be suboptimal. While TEA in DCM is standard[3], literature demonstrates that utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF) can drastically accelerate sluggish amidations and improve yields for sterically hindered or deactivated amines[4].
-
Formation of Bis-Alkylated Byproducts: If mass spectrometry (LC-MS) reveals a byproduct with a mass corresponding to the addition of two chloroacetyl groups, the temperature during the addition phase was too high. Ensure the dropwise addition is slow enough to prevent localized exothermic spikes above 5 °C[2].
References
-
[1] Herbicidally Active N-(1-Arylethenyl)-2-chloroacetamides Bearing an Alkyloxyalkyl Moiety. Tandfonline.com. Available at:[Link]
-
[4] A facile amidation of chloroacetyl chloride using DBU. Sphinxsai.com. Available at: [Link]
-
[3] Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. National Institutes of Health (NIH). Available at:[Link]
Sources
Procedure for nucleophilic substitution reactions with 2-Chloro-N-(2-ethoxyethyl)acetamide
Application Note: Optimization of Nucleophilic Substitution Reactions with 2-Chloro-N-(2-ethoxyethyl)acetamide
Abstract
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) represents a versatile electrophilic scaffold in medicinal chemistry, particularly valuable for its "PEG-like" ethoxyethyl tail which enhances physicochemical properties such as solubility and metabolic stability. This guide details optimized protocols for nucleophilic substitution (
Introduction & Reactivity Profile
The
-
Key Feature: The N-(2-ethoxyethyl) chain acts as a solubilizing group, making this building block superior to simple alkyl analogs for generating fragment libraries or PROTAC linkers.
-
Mechanism: The reaction proceeds via a concerted
mechanism. The nucleophile attacks the orbital of the C-Cl bond, leading to inversion of configuration (irrelevant here due to achirality) and expulsion of the chloride ion.
Reactivity Matrix
| Nucleophile Type | Reactivity | Recommended Conditions | Potential Side Reactions |
| Thiols (R-SH) | High | Mild base, | Disulfide formation (oxidative) |
| 1° Amines (R-NH₂) | Moderate | Excess amine or hindered base, RT | Bis-alkylation (Dimerization) |
| 2° Amines (R₂-NH) | Moderate | Inorganic base ( | Elimination (rare) |
| Phenols (Ar-OH) | Low | Strong base ( | O-alkylation vs C-alkylation |
Mechanistic Insight
The efficiency of the substitution is governed by the basicity of the leaving group (
Figure 1: Reaction Mechanism & Pathway
Caption: Concerted
Experimental Protocols
Protocol A: Amination (Library Synthesis)
Best for: Reacting secondary amines or sterically hindered primary amines.
Reagents:
-
Substrate: 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Chloro-N-(2-ethoxyethyl)acetamide in 3 mL of ACN.
-
Addition: Add 2.0 mmol of anhydrous
(powdered). -
Nucleophile: Add 1.2 mmol of the amine dropwise.
-
Reaction:
-
For reactive amines: Stir at Room Temperature (RT) for 4–12 hours.
-
For hindered amines: Heat to 60°C for 16 hours.
-
-
Monitoring: Check via LC-MS. The product peak (M+H) should replace the chloride starting material (M+H ~180/182 pattern).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x2) and brine. Dry over
.[1]
Critical Note: If using a primary amine, use a large excess (3-5 equiv) or add the chloride slowly to the amine solution to prevent the amine from reacting with two equivalents of the chloride (dimerization).
Protocol B: Thioether Formation (Cysteine/Thiol Linking)
Best for: Peptide conjugation or sulfur-based fragment linking.
Reagents:
-
Substrate: 1.0 equiv
-
Thiol (R-SH): 1.1 equiv
-
Base: Triethylamine (TEA) (1.2 equiv)[1]
-
Solvent: DCM or THF (degassed)
Step-by-Step:
-
Degassing: Sparge the solvent with nitrogen for 10 minutes to prevent disulfide formation.
-
Cooling: Cool the solution of thiol and TEA in DCM to 0°C.
-
Addition: Add 2-Chloro-N-(2-ethoxyethyl)acetamide (dissolved in minimal DCM) dropwise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2 hours. Reaction is usually rapid.
-
Workup: Wash with 1M HCl (to remove TEA), then saturated
.
Protocol C: Finkelstein-Assisted Substitution
Best for: Weak nucleophiles (anilines, phenols) or sluggish reactions.
Concept: Addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ.
Reagents:
-
Catalyst: KI (0.1 – 0.5 equiv)
-
Solvent: Acetone (if refluxing) or DMF (if heating >60°C).
Procedure Modification: Add 20 mol% KI to the reaction mixture before adding the base. The solution may turn slightly yellow due to trace iodine, which is normal. This can accelerate reaction rates by 10-100 fold.
Troubleshooting & Optimization
Figure 2: Optimization Logic Flow
Caption: Decision tree for troubleshooting incomplete conversions or side reactions.
Safety & Handling
-
Toxicity:
-Chloroacetamides are potent alkylating agents and potential contact allergens. They can cause skin sensitization. Handle only in a fume hood with nitrile gloves. -
Neutralization: Quench excess alkylating agent with a solution of cysteine or aqueous ammonia before disposal.
References
-
BenchChem. "Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry." BenchChem Application Library. Accessed 2023.[2]
-
Thermo Fisher Scientific. "Chloroacetamide, No-Weigh Format - Product Instructions." Thermo Scientific Protein Biology.
-
Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[3][4] Synthetic Communications, 2019.
-
PubChem. "2-(2-Chloroethoxy)acetamide Compound Summary." National Library of Medicine.
-
Reimemann, S., et al. "Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides." Journal of Agricultural and Food Chemistry, 2006.
Sources
Solvent selection for reactions involving 2-Chloro-N-(2-ethoxyethyl)acetamide
This Application Note serves as a definitive guide for solvent selection in reactions involving 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 10515-57-8). This compound is a versatile alkylating agent widely used in the synthesis of pharmaceutical intermediates, radiotracers, and functionalized heterocycles.
Introduction & Compound Profile
2-Chloro-N-(2-ethoxyethyl)acetamide is an
Physicochemical Profile[1][2][3][4][5][6]
-
Structure:
-
Key Functionalities:
- -Chloroamide: Highly reactive electrophile; susceptible to displacement by amines, thiols, and phenoxides.
-
Ethoxyethyl Tail: Increases lipophilicity compared to simple acetamides, improving solubility in organic solvents (DCM, EtOAc) while maintaining water compatibility.
-
Amide Proton: Weakly acidic (
); requires careful base selection to avoid self-alkylation.
Solvent Selection Matrix
The choice of solvent dictates reaction rate, selectivity, and ease of workup. The following matrix categorizes solvents based on their suitability for
| Solvent Class | Examples | Suitability | Mechanism & Rationale |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) , Acetone | Optimal | Best Balance: High dielectric constant promotes |
| Polar Aprotic (High BP) | DMF, DMSO , NMP | High Reactivity | High Rate: Excellent solvation of cations enhances nucleophilicity of anions. Drawback: Difficult to remove; requires aqueous wash which may lead to emulsion with the amphiphilic ethoxyethyl chain. |
| Chlorinated / Non-Polar | DCM , Chloroform, Toluene | Specific Use | Solubility Focused: Good for highly lipophilic nucleophiles. Reaction rates are slow unless a Phase Transfer Catalyst (PTC) (e.g., TBAB) is used. |
| Protic Solvents | Ethanol, Methanol, Water | Caution | Risk of Side Reactions: Hydrogen bonding solvates nucleophiles, reducing reactivity.[1] High risk of solvolysis (ethanolysis/hydrolysis) of the C-Cl bond at elevated temperatures. |
| Green Alternatives | 2-MeTHF , Ethyl Acetate | Recommended | Sustainable: 2-MeTHF offers similar polarity to THF but with higher boiling point and better phase separation, reducing emulsion risks during workup. |
Decision Logic for Solvent Selection
The following decision tree guides the researcher to the optimal solvent system based on the nucleophile type and intended workup.
Caption: Decision tree for selecting the optimal solvent based on nucleophile strength and solubility profile.
Detailed Protocols
Protocol A: General Substitution (Amination)
Target: Synthesis of secondary/tertiary amines from 2-Chloro-N-(2-ethoxyethyl)acetamide. Solvent: Acetonitrile (MeCN).[2]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (1.5 - 2.0 equiv). Note: is preferred over amines (like TEA) to prevent quaternary ammonium salt formation with the base. -
Nucleophile Addition: Add the amine nucleophile (1.1 equiv).
-
Reaction: Heat the mixture to 60°C (or reflux) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The starting material (
) should disappear; product will be more polar ( ).
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: If the residue is an oil, partition between EtOAc and Water. Caution: The ethoxyethyl chain acts as a surfactant. Do not shake vigorously; use gentle inversion to avoid emulsions.
-
Protocol B: Finkelstein Activation (Iodide Catalysis)
Target: Reacting weak nucleophiles (e.g., steric hindered amines or anilines). Solvent: Acetone or 2-Butanone (MEK).
-
Activation: Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv) in Acetone .
-
Catalyst: Add Sodium Iodide (NaI) (0.1 - 1.0 equiv). The solution may turn slight yellow.
-
Substitution: Add the nucleophile and base (
or ). -
Reaction: Stir at room temperature or mild reflux (40°C).
-
Workup: Remove solvent in vacuo. Redissolve in DCM and wash with water.
Troubleshooting & Critical Considerations
Emulsion Formation
The ethoxyethyl side chain ($ -CH_2CH_2OCH_2CH_3 $) imparts amphiphilic character to the molecule.
-
Problem: During aqueous workup (e.g., DCM/Water extraction), stable emulsions may form.
-
Solution:
-
Use Brine (saturated NaCl) instead of pure water to increase ionic strength.
-
Add a small amount of Isopropanol (IPA) to the organic layer to break surface tension.
-
Avoid high-shear mixing; use a rocking motion.
-
Cyclization Side Reaction
Under strongly basic conditions (e.g., NaH, KOtBu), the amide nitrogen can be deprotonated.
-
Risk: Intramolecular displacement of the chloride by the amide nitrogen is unlikely (3-membered ring), but intermolecular dimerization can occur.
-
Prevention: Use mild bases (
, ) and avoid temperatures >100°C unless necessary.
Hydrolysis
In protic solvents (MeOH, Water) at high pH, the amide bond or the alkyl chloride can hydrolyze.
-
Prevention: Use anhydrous solvents (MeCN, DMF) and store reagents under inert atmosphere (
).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for standard nucleophilic substitution.
References
-
Synthesis of N-substituted chloroacetamides: Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[10] Source: Synthetic Communications (2019). URL:[Link][2][8]
-
Finkelstein Reaction Conditions: Title: Nucleophilic Substitution Reactions - Kinetics of Substitution of 2-Chloropyrimidine.[5] Source: Zenodo (General Kinetic Principles). URL:[Link]
-
Radiotracer Synthesis (Related Chemistry): Title: Two F-18 radiochemistry methods to synthesize a promising TRPC5 radioligand. Source: PMC (NIH). URL:[Link]
Sources
- 1. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Two F-18 radiochemistry methods to synthesize a promising transient receptor potential canonical 5 (TRPC5) radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis of novel nano-radiotracer for in-vivo molecular SPECT imaging: Nanosize chitosan and its conjugation with glutamine - Arabian Journal of Chemistry [arabjchem.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Catalytic Coupling of 2-Chloro-N-(2-ethoxyethyl)acetamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with a variety of amine nucleophiles. This transformation is a critical step in the synthesis of numerous compounds of interest in pharmaceutical and materials science. We will explore the foundational principles of N-alkylation, delve into the nuances of catalyst selection—primarily focusing on palladium- and copper-based systems—and provide detailed, field-tested protocols for conducting these reactions. The causality behind experimental choices, such as the selection of ligands, bases, and solvents, is explained to empower researchers to optimize these conditions for their specific substrates. This guide is designed to be a self-validating system, offering insights into reaction monitoring, troubleshooting, and product purification.
Introduction: The Significance of N-Alkylation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, with N-alkylated compounds playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials. The coupling of haloacetamides, such as 2-chloro-N-(2-ethoxyethyl)acetamide, with amines provides a direct route to N-substituted glycine amide derivatives. These structures are prevalent in a wide array of biologically active molecules.
Traditionally, the N-alkylation of amines with alkyl halides has been a standard method.[1] However, these reactions can suffer from drawbacks such as the need for harsh conditions, poor selectivity leading to over-alkylation, and the generation of stoichiometric salt byproducts.[1] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and improved functional group tolerance.[2][3] This guide will focus on the practical application of these modern catalytic methods to the specific transformation of coupling 2-chloro-N-(2-ethoxyethyl)acetamide with amines.
Understanding the Catalytic Landscape
The successful coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with amines hinges on the appropriate selection of a catalytic system. The two most prominent classes of catalysts for this transformation are based on palladium and copper.
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] The general mechanism involves the oxidative addition of the aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-alkylated product and regenerate the Pd(0) catalyst.[4][5]
Key Components of the Buchwald-Hartwig System:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts are commonly used.[5][6] The choice of precatalyst can influence reaction efficiency and ease of handling.
-
Ligand: The ligand is arguably the most critical component, as it modulates the reactivity and stability of the palladium catalyst. For the coupling of alkyl halides, sterically hindered and electron-rich phosphine ligands are often preferred. Ligands like BrettPhos and RuPhos have shown broad applicability for C-N cross-coupling reactions.[7] The use of bidentate phosphine ligands can sometimes prevent the formation of unreactive palladium dimers.[2]
-
Base: A base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like K₂CO₃ or Cs₂CO₃.[4][8] The choice of base depends on the pKa of the amine and the tolerance of other functional groups in the substrates.
-
Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[4] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.
Caption: Step-by-step workflow for the palladium-catalyzed coupling reaction.
Protocol 2: Copper-Catalyzed Coupling
This protocol provides a practical method for copper-catalyzed N-alkylation. [1] Materials:
-
2-Chloro-N-(2-ethoxyethyl)acetamide
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(2-ethoxyethyl)acetamide (1.0 eq), the amine (1.5 eq), CuI (5-10 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for the coupling of 2-chloro-N-(2-ethoxyethyl)acetamide can vary depending on the nature of the amine. Below is a table summarizing typical conditions and expected outcomes for different classes of amines.
| Amine Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Primary Aliphatic | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | High |
| Secondary Aliphatic | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 110 | Moderate to High |
| Aniline | CuI | K₂CO₃ | DMF | 120 | Good |
| Heterocyclic (e.g., Piperidine) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | High |
Scientific Integrity and Causality
Choice of Catalyst: Palladium catalysts are generally more active for a wider range of amines, including sterically hindered ones, but can be more expensive and sensitive to air and moisture. [3][7]Copper catalysts are more economical and robust but may require higher temperatures and are often more effective for anilines and less hindered amines. [9] Role of the Ligand: In palladium catalysis, bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, leading to faster reaction rates. [7]In copper catalysis, ligands can prevent catalyst agglomeration and facilitate the coupling process.
Impact of the Base: The strength of the base should be matched to the acidity of the amine's N-H bond. Stronger bases like NaOt-Bu are often necessary for less nucleophilic amines. [4]However, overly strong bases can lead to side reactions, such as elimination.
Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Aprotic solvents are generally preferred to avoid deactivation of the catalyst. [10]
Conclusion
The catalytic coupling of 2-chloro-N-(2-ethoxyethyl)acetamide with amines is a versatile and efficient method for the synthesis of N-substituted glycine amide derivatives. By understanding the principles behind catalyst, ligand, base, and solvent selection, researchers can effectively apply and optimize these reactions for their specific synthetic targets. The protocols provided in this guide serve as a solid foundation for further exploration and development in this important area of organic synthesis.
References
-
N-Dealkylation of Amines - PMC. Available at: [Link]
- US5917039A - N-alkylation of amines - Google Patents.
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]
-
Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. - Baghdad Science Journal. Available at: [Link]
-
Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation - PMC. Available at: [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Available at: [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. - ResearchGate. Available at: [Link]
-
Copper oxide nanoparticles-catalyzed direct N-alkylation of amines with alcohols - Der Pharma Chemica. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The palladium-catalyzed synthesis of organic amines - DSpace@MIT. Available at: [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. Available at: [Link]
-
Secondary Amines as Coupling Partners in Direct Catalytic Asymmetric Reductive Amination - Rsc.org. Available at: [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]
- WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents.
-
Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - University of Windsor. Available at: [Link]
-
(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC. Available at: [Link]
-
Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure | Request PDF - ResearchGate. Available at: [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines - MDPI. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates - Open Access Pub. Available at: [Link]
-
(PDF) A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
HPLC method development for detecting 2-Chloro-N-(2-ethoxyethyl)acetamide
Application Note: HPLC Method Development for 2-Chloro-N-(2-ethoxyethyl)acetamide
Abstract & Scope
This application note details the method development and validation strategy for 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 110-50-9). As a chloroacetamide derivative, this compound possesses alkylating properties, classifying it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.
The quantification of this impurity presents specific analytical challenges:
-
Weak UV Chromophore: The molecule lacks extended conjugation, relying solely on the amide bond (
) transition for UV detection (~200–215 nm). -
Chemical Reactivity: The
-chloroacetamide moiety is susceptible to nucleophilic attack, requiring careful selection of diluents to prevent in-situ degradation.
This guide provides two protocols:
-
Protocol A (HPLC-UV): For process optimization and intermediate testing (Limit: >50 ppm).
-
Protocol B (LC-MS/MS): For trace analysis in final API (Limit: <10 ppm, compliant with TTC).
Physicochemical Profile & Risk Assessment
Understanding the molecule is the first step in robust method design.
| Property | Value / Description | Impact on Method |
| Structure | Polar amide functionality with lipophilic ethyl ether tail. | |
| Molecular Weight | 165.62 g/mol | Suitable for Single Quad or Triple Quad MS. |
| Solubility | Soluble in ACN, Alcohols, DCM. Sparingly soluble in water. | Critical: Avoid Methanol as diluent (risk of methoxy-substitution). Use Acetonitrile (ACN). |
| Chromophore | Weak (Amide bond only). | UV detection required at 205–215 nm . |
| Reactivity | Alkylating agent (electrophile). | Safety: Handle as a mutagen. Stability: Unstable in basic pH. |
Method Development Strategy (Logic & Causality)
Stationary Phase Selection
While standard C18 columns can retain this molecule, the polar amide group often leads to poor peak shape (tailing) due to silanol interactions.
-
Recommendation: Use a Base-Deactivated C18 (BDC) or a Polar-Embedded C18 column.
-
Why? The polar-embedded group shields silanols and provides unique selectivity for the ether/amide functionality, ensuring sharp peaks even with low organic content in the mobile phase.
Mobile Phase & pH Control
-
Buffer: Acidic pH is mandatory.
-
Reason 1: Stabilizes the chloroacetamide bond (prevents hydrolysis).
-
Reason 2: Suppresses silanol ionization on the column, reducing tailing.
-
-
Choice: 0.1% Formic Acid (compatible with both UV and MS). Avoid Phosphate buffers if MS transfer is anticipated.
Diluent Selection (The "Silent Killer" of Methods)
-
Avoid: Methanol (MeOH).
-
Mechanism:[1] Methanol is a nucleophile. Over time (hours/days in autosampler), it can displace the chlorine atom (
reaction), forming the methoxy-analog. This leads to false negatives (loss of analyte) and appearance of ghost peaks.
-
-
Select: Acetonitrile/Water (50:50) or 100% Acetonitrile.
Visual Workflow: Method Decision Tree
Figure 1: Decision tree for selecting the appropriate detection technique based on sensitivity requirements.
Detailed Protocols
Protocol A: HPLC-UV (Standard Method)
Best for: Raw material testing, synthesis process control.
-
Instrument: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (Reference: 360 nm).
-
Injection Volume: 10–20 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 60 |
| 12.0 | 90 |
| 15.0 | 90 |
| 15.1 | 5 |
| 20.0 | 5 (Equilibration) |
Protocol B: LC-MS/MS (Trace Analysis)
Best for: Genotoxic Impurity (GTI) compliance in final drug substance.
-
Instrument: Triple Quadrupole LC-MS (e.g., Sciex 4500 / Thermo Altis).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Same as Protocol A.
-
Flow Rate: 0.3 mL/min.
MS Parameters (Optimization Required per Instrument):
-
Precursor Ion: [M+H]+ = 166.1 m/z
-
Product Ions (MRM):
-
Quantifier: 166.1
120.1 (Loss of ethanol/cleavage). -
Qualifier: 166.1
72.0 (Amide fragment).
-
-
Collision Energy: Screen 15–30 eV.
Experimental Workflow: Sample Preparation
To ensure data integrity and prevent artifacts, follow this strict preparation workflow.
Figure 2: Sample preparation workflow emphasizing solvent compatibility.
Validation Framework (ICH Q2 & M7)
For a PGI method, validation must prove the method can detect the impurity at the Threshold of Toxicological Concern (TTC).
| Parameter | Acceptance Criteria (Limit Level) | Experimental Approach |
| Specificity | No interference at retention time of impurity from API or Placebo. | Inject Blank, Placebo, Unspiked API, and Spiked API. |
| LOD (Limit of Detection) | S/N ratio | Serial dilution of standard. |
| LOQ (Limit of Quantitation) | S/N ratio | Serial dilution. Target: 30% of the Specification Limit. |
| Linearity | From LOQ to 150% of Specification Limit (e.g., 5 ppm to 30 ppm). | |
| Accuracy (Recovery) | 80% – 120% at LOQ level. | Spike API at LOQ, 100%, and 150% levels. |
| Solution Stability | Cumulative %RSD < 5% over 24h. | Inject standard every 4 hours. Crucial for chloroacetamides. |
Troubleshooting Guide
-
Issue: Peak Tailing
-
Cause: Interaction between the amide nitrogen and residual silanols.
-
Fix: Increase ionic strength (add 20mM Ammonium Formate) or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).
-
-
Issue: Ghost Peaks / Degradation
-
Cause: Reaction with solvent.
-
Fix: Verify no methanol or primary amines (Tris buffer) are present in the system.
-
-
Issue: Low Sensitivity (UV)
-
Cause: Wavelength 210 nm is non-specific and prone to drift.
-
Fix: Use high-purity "Gradient Grade" solvents. Ensure the reference wavelength on the PDA is off or set wide (e.g., 360 nm ± 100) to avoid subtracting the signal.
-
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]
-
ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3]
-
Liu, D. Q., et al. (2010).[4][5] "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014.
-
Elder, D. P., et al. (2010). "The management of genotoxic impurities in active pharmaceutical ingredients and drug products."[3][4][6][7][8] Journal of Pharmaceutical and Biomedical Analysis, 51(4), 821-829.
Sources
- 1. 2-Chloro-N-(2-hydroxyethyl)acetamide | 6320-16-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 5. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. gmp-navigator.com [gmp-navigator.com]
Scale-Up Synthesis Procedures for 2-Chloro-N-(2-ethoxyethyl)acetamide
Application Note & Technical Protocol
Part 1: Executive Summary
This application note details the process engineering and scale-up protocols for the synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide , a critical bifunctional linker used in the synthesis of lariat ethers, radiopharmaceutical chelators, and herbicide intermediates.
While the synthesis is a classic nucleophilic acyl substitution, scale-up presents specific challenges regarding exotherm management , HCl sequestration , and hydrolytic stability of the acyl chloride precursor. This guide prioritizes a Biphasic Schotten-Baumann approach as the "Gold Standard" for multigram-to-kilogram scale synthesis due to its superior heat transfer characteristics and simplified salt removal compared to anhydrous organic base methods.
Part 2: Safety & Hazard Analysis (Critical)
WARNING: This protocol involves Chloroacetyl Chloride , a highly toxic, corrosive, and lachrymatory agent. Strict engineering controls are mandatory.
| Reagent | Hazard Class | Critical Handling Protocol |
| Chloroacetyl Chloride | Acute Tox. (Inhalation/Dermal), Corrosive, Lachrymator | Closed System Only. Dispense inside a fume hood. Quench all glassware with aqueous base before removal from the hood. |
| 2-Ethoxyethylamine | Flammable Liquid, Skin Corr. 1B | Keep away from ignition sources. Use chemically resistant gloves (Nitrile/Neoprene). |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in well-ventilated areas. Monitor ambient concentration. |
Part 3: Chemical Reaction Engineering
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of chloroacetyl chloride. The reaction generates one equivalent of HCl, which must be immediately neutralized to prevent the protonation of the unreacted amine (which would render it non-nucleophilic).
Key Scale-Up Constraint: The reaction is highly exothermic (
-
Bis-acylation: Formation of the imide impurity.
-
Hydrolysis: Reaction of acid chloride with water (in biphasic systems) if local temperatures spike.
Reaction Pathway Diagram
Figure 1: Reaction mechanism and critical process parameters for the Schotten-Baumann acylation.
Part 4: Experimental Protocols
Protocol A: Biphasic Schotten-Baumann (Recommended for Scale >50g)
Rationale: Uses water as a heat sink and inorganic base (
Reagents:
-
2-Ethoxyethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) dissolved in Water ( ) -
Dichloromethane (DCM) or Chloroform (
)
Step-by-Step Procedure:
-
Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge Aqueous Phase: Dissolve
in water and charge to the reactor. Cool to .[1][2] -
Charge Organic Phase: Add the DCM and 2-ethoxyethylamine to the reactor. Stir vigorously (>400 RPM) to create a turbulent emulsion.
-
Note: Vigorous stirring is critical for mass transfer in this biphasic system.
-
-
Controlled Addition: Dilute Chloroacetyl chloride in a small volume of DCM (1:1 v/v). Add this solution dropwise via the addition funnel over 45–60 minutes.
-
Critical Control: Maintain internal temperature
. If temperature spikes, stop addition immediately.
-
-
Reaction Maintenance: After addition, allow the mixture to warm to room temperature (
) and stir for 2 hours. -
In-Process Control (IPC): Check pH of the aqueous layer. It should remain basic (pH > 9). If acidic, add small aliquots of 10% NaOH.
-
Validation: TLC (5% MeOH in DCM) or GC-MS should show disappearance of the amine.
-
-
Workup:
-
Stop stirring and allow phases to separate. Collect the lower organic layer.
-
Extract the aqueous layer once with fresh DCM.
-
Combine organic layers and wash sequentially with:
-
1N HCl (
) – Removes unreacted amine. -
Saturated
( ) – Neutralizes trace acid. -
Brine (
) – Drying aid.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator) at .
-
Protocol B: Anhydrous Conditions (Alternative)
Rationale: For applications where water must be strictly excluded or if the specific substrate is hydrolysis-prone (unlikely for this specific molecule).
Reagents:
-
DCM (Anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Nitrogen atmosphere
Procedure:
-
Dissolve amine and TEA in anhydrous DCM under
. Cool to . -
Add chloroacetyl chloride dropwise. A white precipitate (TEA·HCl) will form immediately.
-
Disadvantage: The thick slurry of salts can impede stirring on a large scale.
-
Workup: Filter off the TEA·HCl salt before aqueous washing.
Part 5: Purification & Characterization
For high-purity applications (e.g., pharmaceutical intermediates), the crude oil obtained from Protocol A often requires distillation.
Distillation Parameters
The product is a high-boiling liquid/low-melting solid.
-
Method: Vacuum Distillation (Short Path or Vigreux column).
-
Boiling Point:
at [1].[3] -
Appearance: Colorless to pale yellow oil (may solidify upon prolonged storage at cold temperatures).
Analytical Specifications (Self-Validating Data)
| Test | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | > 97.0% | GC-FID or HPLC (210 nm) |
| H-NMR | Confirms structure; no residual DCM | 400 MHz CDCl3 |
| Water Content | < 0.1% | Karl Fischer |
H-NMR Data (Predicted in CDCl3):
- 7.0-7.5 (br s, 1H, NH)
-
4.05 (s, 2H,
) -
3.4-3.6 (m, 6H,
, , ) -
1.2 (t, 3H,
)
Part 6: Workflow Visualization
Figure 2: End-to-end processing workflow for the isolation of high-purity 2-Chloro-N-(2-ethoxyethyl)acetamide.
Part 7: Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloroacetyl chloride | Ensure DCM is dry; increase addition rate slightly (while managing heat) to compete with hydrolysis; use slight excess (1.1-1.2 eq) of acid chloride. |
| Impurity: Bis-acylation | Localized excess of acid chloride | Increase stirring speed (Reynolds number); dilute acid chloride further before addition. |
| Color (Dark/Brown) | Exotherm spike / Oxidation | Maintain strict T < 5°C during addition; perform under Nitrogen blanket. |
| Emulsion during workup | Surfactant-like nature of product | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present. |
Part 8: References
-
Organic Syntheses , Coll.[1] Vol. 10, p. 484 (2004); Vol. 79, p. 209 (2002). Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous procedure and boiling point reference).
-
PubChem Compound Summary , "2-Chloro-N-(2-ethoxyethyl)acetamide" (CID 17322-68-4). Physical properties and safety data.[4][5][6][7]
-
Vogel, A. I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. General procedures for Schotten-Baumann reactions.
-
Sigma-Aldrich (Merck) , Safety Data Sheet (SDS) for Chloroacetyl Chloride.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis using 2-Chloro-N-(2-ethoxyethyl)acetamide
Executive Summary
This technical guide details the optimized application of 2-Chloro-N-(2-ethoxyethyl)acetamide in microwave-assisted organic synthesis (MAOS). While alpha-chloroacetamides are ubiquitous electrophiles, this specific derivative features a 2-ethoxyethyl side chain , a critical moiety for enhancing the aqueous solubility and blood-brain barrier (BBB) permeability of drug candidates without altering their core pharmacophore binding.
Traditional thermal heating for alkylation with chloroacetamides often requires prolonged reaction times (4–12 hours) and suffers from competitive hydrolysis or elimination byproducts. By leveraging microwave dielectric heating combined with Finkelstein catalysis , researchers can achieve quantitative conversion in under 20 minutes. This guide provides validated protocols for N-alkylation (heterocycle functionalization) and S-alkylation (cysteine bioconjugation).
Mechanistic Insight: Dielectric Heating & Finkelstein Activation
To maximize yield, it is essential to understand the causality behind the reaction parameters. The synthesis relies on a dual-activation strategy:
-
Microwave Dielectric Heating: Unlike conductive heating (oil baths) which relies on convection currents, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture. The polar solvent (e.g., Acetonitrile, DMF) aligns with the oscillating electric field, generating internal heat via molecular friction (dipolar polarization). This allows the system to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) in sealed vessels, significantly increasing the reaction rate constant (
) according to the Arrhenius equation. -
In-Situ Finkelstein Activation: The chloride in 2-Chloro-N-(2-ethoxyethyl)acetamide is a moderate leaving group. By adding a catalytic amount of Potassium Iodide (KI), the chloride is displaced by iodide in situ, forming the more reactive iodo-intermediate. The iodide is then rapidly displaced by the nucleophile, regenerating the catalyst.
Mechanistic Pathway Diagram
Caption: Dual-activation pathway showing catalytic halogen exchange coupled with microwave dielectric heating.
Experimental Protocols
Protocol A: Rapid N-Alkylation of Secondary Amines
Application: Synthesis of solubilized kinase inhibitors or CNS-active agents. Target: Coupling 2-Chloro-N-(2-ethoxyethyl)acetamide with a piperazine derivative.
Materials:
-
Electrophile: 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 equiv)
-
Nucleophile: N-Boc-piperazine or similar secondary amine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Catalyst: KI (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the amine (1.0 mmol) in MeCN (3 mL).
-
Addition: Add finely ground
(2.0 mmol) and KI (0.1 mmol). Stir for 1 minute. -
Reagent Loading: Add 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 mmol). Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Set Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling). Filter off inorganic salts (
, KCl). Concentrate the filtrate under reduced pressure. -
Purification: The residue is typically pure enough for next steps. If needed, purify via flash chromatography (DCM/MeOH gradient).
Protocol B: S-Alkylation (Thioether Synthesis)
Application: Cysteine tagging or synthesis of thioether-linked conjugates.
Modifications:
-
Base: Use
(1.1 equiv) for faster kinetics or Triethylamine (TEA) for mild conditions. -
Temperature: Lower to 80 °C to prevent disulfide formation.
-
Time: 5 minutes.
Optimization & Validation Data
The following data summarizes the optimization process for the N-alkylation of 1-phenylpiperazine, demonstrating the superiority of the Microwave/Finkelstein protocol.
| Entry | Solvent | Base | Catalyst | Condtions | Yield (%) | Notes |
| 1 | MeCN | None | Thermal Reflux, 12h | 65% | Incomplete conversion | |
| 2 | MeCN | KI (10%) | Thermal Reflux, 6h | 82% | Improved, but slow | |
| 3 | DCM | DIPEA | None | MW, 100°C, 20 min | 40% | DCM is poor MW absorber |
| 4 | DMF | DIPEA | None | MW, 140°C, 10 min | 78% | Difficult solvent removal |
| 5 | MeCN | KI (10%) | MW, 120°C, 10 min | 96% | Optimal Profile |
Key Takeaway: Acetonitrile (MeCN) offers the best balance of microwave absorbance (
Troubleshooting & Decision Logic
Use this self-validating logic tree to address common synthesis failures.
Caption: Troubleshooting logic for optimizing alkylation yields based on LCMS feedback.
Safety & Handling
-
Hazards: 2-Chloro-N-(2-ethoxyethyl)acetamide is an alkylating agent. It is a potential skin sensitizer and irritant.[1]
-
Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. Acetonitrile expands significantly at 120°C; ensure the vessel is filled only to 2/3 capacity to allow for headspace.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition. [Link]
-
Eagan, J. M., et al. (2014). Finkelstein Reaction: Microwave-Assisted Synthesis of Alkyl Iodides.[3] Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (2024). Microwave Synthesis: Principles and Applications. [Link]
-
Moseley, J. D., & Kappe, C. O. (2011).[4] A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis Side Reactions of 2-Chloro-N-(2-ethoxyethyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate hydrolysis side reactions when working with 2-Chloro-N-(2-ethoxyethyl)acetamide .
Because this molecule features both a highly electrophilic
Mechanistic Understanding of Hydrolysis
To prevent degradation, we must first understand the structural vulnerabilities of 2-Chloro-N-(2-ethoxyethyl)acetamide. The electron-withdrawing nature of the carbonyl group makes the adjacent
-
Base-Catalyzed Hydrolysis: Proceeds primarily through a well-characterized bimolecular nucleophilic substitution (S
2) reaction, resulting in the substitution of the chloride leaving group with a hydroxide ion (OH⁻)[1][2]. Secondary pathways include amide cleavage. -
Acid-Catalyzed Hydrolysis: Acid-mediated chloroacetamide hydrolysis results in the cleavage of both the amide and ether groups[1][2].
Figure 1: Mechanistic pathways of acid- and base-catalyzed hydrolysis of 2-Chloro-N-(2-ethoxyethyl)acetamide.
Troubleshooting Guide & FAQs
Q: I am detecting a major byproduct with a mass shift of -18 Da (loss of Cl, addition of OH) during my alkylation step. How do I prevent this?
A: This indicates base-catalyzed S
Q: My LC-MS shows complete degradation into 2-ethoxyethylamine and chloroacetic acid. What went wrong? A: This is the result of amide bond cleavage, typically driven by acidic conditions[2]. Causality: Acid-mediated hydrolysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates water attack and subsequent C-N bond cleavage[3]. Solution: Never store the compound in unbuffered aqueous solutions, and avoid quenching reactions with strong mineral acids. Use mild quenching agents or buffer exchanges.
Q: How can I minimize hydrolysis when using this compound for bioconjugation (e.g., cysteine cross-linking) in aqueous buffers? A: Temperature control is your most powerful lever. Causality: Hydrolysis is a highly temperature-dependent kinetic process. Lowering the reaction temperature to 4°C decreases the degradation rate of haloacetamides by more than an order of magnitude while still allowing the highly nucleophilic thiolate of cysteine to react[4][5]. Solution: Pre-chill all buffers to 4°C and conduct the bioconjugation in a cold room.
Q: Can I dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in methanol for stock solutions?
A: No. Primary alcohols like methanol and ethanol can act as nucleophiles, leading to solvolysis (forming the
Quantitative Data: Hydrolysis Kinetics & Stability
To aid in experimental design, the following table summarizes the expected stability of 2-Chloro-N-(2-ethoxyethyl)acetamide under various conditions.
| Environmental Condition | Dominant Mechanism | Primary Degradant | Estimated Stability / Half-Life | Mitigation Strategy |
| pH < 4.0, 25°C | Acid-catalyzed amide/ether cleavage | Chloroacetic acid, 2-Ethoxyethylamine | Low (Hours to Days) | Neutralize immediately; avoid prolonged acid exposure. |
| pH 7.0–7.5, 4°C | Minimal S | N/A (Intact Reagent) | High (> 95% intact after 24h) | Ideal condition for aqueous bioconjugation[5]. |
| pH > 8.5, 25°C | Base-catalyzed S | 2-Hydroxy-N-(2-ethoxyethyl)acetamide | Very Low (Minutes to Hours) | Use non-nucleophilic bases; lower temperature[6]. |
| Anhydrous (DCM/DMF) | None | N/A (Intact Reagent) | Indefinite (if stored correctly) | Maintain strictly anhydrous conditions over molecular sieves. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure scientific integrity and prevent hydrolysis at the source.
Protocol A: Anhydrous N-Alkylation / Acylation (Zero-Hydrolysis Workflow)
Use this protocol when synthesizing larger organic molecules where 2-Chloro-N-(2-ethoxyethyl)acetamide acts as an electrophile.
-
Solvent Preparation: Dry Dichloromethane (DCM) or Dimethylformamide (DMF) over activated 3Å molecular sieves for 24 hours prior to use. Causality: Removing trace water eliminates the nucleophile responsible for S
2 hydrolysis. -
Reagent Assembly: In an oven-dried flask purged with Argon, dissolve your target nucleophile (1.0 eq) in the anhydrous solvent.
-
Base Addition: Add 1.5–2.0 equivalents of anhydrous DIPEA. Do not use NaOH or KOH.
-
Electrophile Addition: Cool the flask to 0°C using an ice bath. Add 2-Chloro-N-(2-ethoxyethyl)acetamide (1.1 eq) dropwise over 10 minutes.
-
Self-Validation Checkpoint: After 2 hours, sample the reaction and run an LC-MS.
-
Pass Criteria: Presence of the product mass; absence of the S
2 hydrolysis byproduct (Target Mass - 18 Da).
-
-
Quenching: Quench with saturated aqueous NH₄Cl, extract immediately into organic solvent, and dry over anhydrous Na₂SO₄ to prevent post-reaction hydrolysis.
Protocol B: Aqueous Thiol Bioconjugation with Minimized Hydrolysis
Use this protocol when conjugating the acetamide to cysteine residues on peptides or proteins[4].
-
Buffer Optimization: Prepare a 50 mM Sodium Phosphate buffer containing 150 mM NaCl and 5 mM EDTA. Adjust the pH strictly to 7.2 . Causality: pH 7.2 provides a sufficient fraction of reactive thiolate anions while keeping hydroxide concentration low enough to prevent S
2 attack[6]. -
Temperature Equilibration: Pre-chill the buffer and the protein solution to 4°C.
-
Stock Preparation: Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide in anhydrous DMSO to create a 100 mM stock. Use immediately.
-
Conjugation: Add the stock solution to the protein mixture so that the final DMSO concentration is <10% v/v. Incubate at 4°C for 2 to 4 hours[5].
-
Self-Validation Checkpoint: Analyze the conjugate via intact mass spectrometry (e.g., MALDI-TOF or ESI-MS). You should observe a mass shift corresponding to the exact mass of the intact acetamide minus the chloride leaving group.
-
Quenching: Stop the reaction by adding excess
-mercaptoethanol or Dithiothreitol (DTT) to scavenge unreacted chloroacetamide, followed by rapid desalting (e.g., using a Zeba spin column).
References
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides Source: PubMed (NIH) / Journal of Agricultural and Food Chemistry URL:[Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications) URL:[Link]
-
Studying the Possibilities of Using 2-Halogen-Substituted Acetamides As Acyl Donors in Penicillin Acylase-Catalyzed Reactions Source: Acta Naturae URL:[Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studying the Possibilities of Using 2-Halogen-Substituted Acetamides As Acyl Donors in Penicillin Acylase-Catalyzed Reactions - Panin - Acta Naturae [actanaturae.ru]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification Strategies for 2-Chloro-N-(2-ethoxyethyl)acetamide
Case ID: PUR-2024-CEEA Subject: Removal of unreacted 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 36961-64-5) Status: Active Guide Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering this impurity because 2-Chloro-N-(2-ethoxyethyl)acetamide was used as an alkylating linker to attach an ethoxyethyl side chain to a nucleophile (amine, phenol, or thiol).[1]
Because this reagent is an
-
Toxicity: It is a strong alkylating agent and potential sensitizer.[1]
-
Stability: It can slowly react with your product or biological targets over time (N-alkylation or S-alkylation).[1]
Distillation is generally not recommended for removing small amounts of this impurity from a reaction mixture due to its high boiling point (>225°C, decomp) and thermal instability.
Part 1: Strategic Decision Matrix
Before selecting a protocol, determine the chemical nature of your Target Product . Use the logic flow below to select the safest and most efficient purification method.
Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and basicity.
Part 2: Detailed Protocols
Method A: Acid-Base Extraction (Liquid-Liquid)
Best For: Basic products (e.g., secondary/tertiary amines) that are stable to aqueous acid.[1] Principle: The impurity (amide) is neutral and will not protonate significantly.[1] Your product (amine) will protonate and move to the aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidification: Extract the organic layer 2x with 1M HCl (aq) .
-
Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained neutral impurities.[1] Discard the organic layer (contains the impurity).
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat.
until pH > 10.[1]-
Result: Target Product returns to neutral free-base form.[1]
-
-
Extraction: Extract the aqueous layer 3x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate.
Method B: Solid-Phase Scavenging (Chemist's Choice)
Best For: Neutral products, acid-sensitive compounds, or high-throughput parallel synthesis.[1] Principle: Use a polymer-supported nucleophile to chemically react with the electrophilic chloride on the impurity, permanently tethering it to the solid bead.
Recommended Resins:
-
Si-Thiol / PS-Thiophenol: Highly reactive toward alkyl halides.[1]
-
PS-TBD (Triazabicyclodecene): Strong supported base/nucleophile.[1]
Protocol:
-
Equivalency Calculation: Estimate the amount of unreacted chloroacetamide (e.g., via LC-MS or TLC).[1]
-
Dosing: Add 3–5 equivalents of PS-Thiol resin relative to the estimated impurity.[1]
-
Solvent System: Ensure the mixture is dissolved in a compatible solvent (DCM, DMF, or MeOH).
-
Incubation: Shake or stir gently at room temperature for 4–12 hours .
-
Note: Heating to 40°C can accelerate scavenging but check product stability.[1]
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Outcome: The impurity remains trapped on the resin. The filtrate contains your purified product.
-
Mechanism of Action:
The thiol group on the resin attacks the
Method C: Flash Chromatography Optimization
Best For: Difficult separations where extraction or scavenging is insufficient.[1]
The Challenge: 2-Chloro-N-(2-ethoxyethyl)acetamide has weak UV absorbance (only the amide bond absorbs ~210-220 nm).[1] It is often invisible at 254 nm.[1]
Visualization Guide:
| Visualization Method | Sensitivity | Appearance |
|---|---|---|
| UV (210 nm) | Moderate | Weak dark spot |
| Iodine (
TLC Separation Tips:
-
The ethoxyethyl chain adds lipophilicity.
-
Typical Rf: In 50% EtOAc/Hexanes, this impurity typically runs at Rf 0.3 – 0.5 (depending on silica activity).[1]
-
Mobile Phase: A gradient of 0-5% MeOH in DCM usually provides better resolution than Hexane/EtOAc for amides.[1]
Part 3: Troubleshooting & FAQs
Q1: I tried the acid wash (Method A), but my product yield is low. Where is it?
-
Diagnosis: Your product might be partially soluble in water even in its neutral form (due to the ethoxyethyl chain or other polar groups), or it didn't precipitate upon basification.
-
Solution: After basifying the aqueous layer, saturate the water with NaCl (brine) before extracting with organic solvent.[1] This "salting out" effect forces the organic product out of the water phase.
Q2: Can I just distill the impurity off?
-
Risk: No.[1] The predicted boiling point is high (~360°C). Attempting to distill it will likely decompose your product.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) might work if your product is significantly heavier, but it is risky.[1]
Q3: The scavenger resin didn't work. The impurity is still there.
-
Diagnosis: The reaction rate of alkyl chlorides with solid-phase nucleophiles can be slow.[1]
-
Solution:
Q4: Is this impurity toxic?
-
Safety Warning: Yes. Like all
-chloroacetamides, it is an alkylating agent.[1] It acts as a sensitizer and can cause contact dermatitis.[1] Always handle crude mixtures containing this impurity with gloves and in a fume hood.[1]
Part 4: References
-
Biotage. (n.d.).[1] Metal Scavenger User Guide. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 2-Chloroacetamide Safety Data Sheet. Retrieved from [1]
-
Wipf, P. (2004).[1][2] Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[1][2] Retrieved from [1]
-
Organic Syntheses. (1927).[1] Chloroacetamide.[1][3][4][5][6] Org. Synth. 1927, 7, 16. DOI: 10.15227/orgsyn.007.0016.[1] Retrieved from [1]
Sources
- 1. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-N-ethylacetamide [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Overcoming steric hindrance in 2-Chloro-N-(2-ethoxyethyl)acetamide substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of sterically demanding substrates. While alpha-chloroacetamides are generally highly effective electrophiles for covalent targeting and substitution[1], 2-Chloro-N-(2-ethoxyethyl)acetamide presents a unique challenge. The combination of the adjacent amide carbonyl and the flexible, oxygen-containing N-(2-ethoxyethyl) chain creates a sterically congested environment that frequently stalls S_N2 reactions, particularly when utilizing bulky nucleophiles.
This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome these activation barriers, ensuring high-yield conversions through self-validating protocols.
Diagnostic Workflow: Overcoming Steric Hindrance
Before altering your reagents, use the logical workflow below to diagnose the root cause of your stalled S_N2 substitution.
Diagnostic workflow for overcoming steric hindrance in alpha-chloroacetamide substitutions.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why does 2-Chloro-N-(2-ethoxyethyl)acetamide resist substitution with my secondary amine, stalling at <20% conversion?
A: The issue is fundamentally geometric. While alpha-chloroacetamides are excellent S_N2-reactive electrophiles[2], the N-(2-ethoxyethyl) group creates a bulky local environment. The Bürgi-Dunitz trajectory—the specific angle at which the nucleophile must approach the alpha-carbon to displace the chloride—is partially blocked by the flexible ethoxyethyl chain and the adjacent carbonyl oxygen. When a bulky nucleophile approaches, severe steric clash drastically increases the activation energy (
Q: How does the Finkelstein reaction resolve this steric blockade? A: The Finkelstein mechanism circumvents the high activation barrier via an in situ halogen exchange[3]. By adding sodium iodide (NaI), the poorly electrophilic chloroacetamide is converted into a highly reactive iodoacetamide intermediate[4]. Iodide is a significantly superior leaving group due to its larger atomic radius, higher polarizability, and weaker carbon-halogen bond. This drastically lowers the transition state energy for the subsequent S_N2 attack by the bulky nucleophile, driving the reaction to completion[5],[6].
Q: Which solvent and base combinations yield the highest conversion rates?
A: S_N2 reactions require polar aprotic solvents (e.g., DMF, Acetonitrile, or Acetone) to ensure the nucleophile remains unsolvated and highly reactive. For the base, it is critical to use non-nucleophilic options to avoid competitive alkylation. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K
Quantitative Reaction Matrix
To illustrate the impact of optimizing your reaction conditions, the table below summarizes the expected quantitative outcomes when substituting 2-Chloro-N-(2-ethoxyethyl)acetamide under various parameters.
| Reaction Condition | Nucleophile Type | Catalyst | Base / Solvent | Temp (°C) | Est. Reaction Time | Typical Yield (%) |
| Direct S_N2 | Primary Amine | None | K | 60 | 12–16 h | 60–75% |
| Direct S_N2 | Secondary/Bulky Amine | None | DIPEA / DMF | 80 | >24 h | <20% (Stalled) |
| Finkelstein-Assisted | Secondary/Bulky Amine | NaI (1.0 eq) | DIPEA / DMF | 60 | 2–4 h | 85–95% |
| Finkelstein-Assisted | Bulky Thiolate | KI (0.5 eq) | Cs | 50 | 1–2 h | >90% |
Self-Validating Protocol: Finkelstein-Assisted S_N2 Substitution
To guarantee success when working with sterically hindered nucleophiles, utilize the following step-by-step methodology. This protocol includes built-in analytical checkpoints to validate the chemistry at each critical stage.
Objective: High-yield substitution of 2-Chloro-N-(2-ethoxyethyl)acetamide with a sterically hindered secondary amine. Reagents: Substrate (1.0 eq), Bulky Amine (1.2 eq), NaI (1.0 eq), DIPEA (2.0 eq), Anhydrous DMF (0.1 M).
Step 1: Halogen Exchange (Finkelstein Reaction)
-
Charge a flame-dried round-bottom flask with 2-Chloro-N-(2-ethoxyethyl)acetamide (1.0 eq) and dissolve in anhydrous DMF to achieve a 0.1 M concentration.
-
Add Sodium Iodide (NaI, 1.0 eq) in a single portion.
-
Stir the mixture under an inert argon atmosphere at 60 °C for 1 hour.
-
Validation Checkpoint 1: Before proceeding, analyze a 5 µL aliquot via LC-MS. The disappearance of the characteristic chlorine isotope pattern (M, M+2 in a 3:1 ratio) and the appearance of the heavier iodinated mass [M+92] confirms successful conversion to the highly reactive iodoacetamide intermediate. Do not proceed until conversion is >95%.
Step 2: Nucleophilic Substitution 4. Cool the reaction mixture slightly to 40 °C. 5. Add DIPEA (2.0 eq) via syringe, followed dropwise by the secondary amine (1.2 eq). 6. Raise the temperature back to 60 °C and stir for 2 to 4 hours.
-
Validation Checkpoint 2: Perform TLC (EtOAc/Hexane) or LC-MS to confirm the complete consumption of the iodoacetamide intermediate and the appearance of the product mass.
Step 3: Workup and Isolation
7. Cool the reaction to room temperature and quench with saturated aqueous NaHCO
References
- Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activ
- Full article: Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1, Taylor & Francis,
- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands, PMC,
- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR)
- Covalent targeting of acquired cysteines in cancer, PMC,
- Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide, ACS Omega,
Sources
- 1. Covalent targeting of acquired cysteines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2-Chloro-N-(2-ethoxyethyl)acetamide
Executive Summary: The Stability Profile
2-Chloro-N-(2-ethoxyethyl)acetamide is a reactive alkylating agent commonly used as a covalent probe or intermediate. Its stability in aqueous media is governed by the electrophilic nature of the chloroacetamide "warhead."
The Golden Rule: This compound is kinetically stable at acidic to neutral pH (pH < 7.5) but thermodynamically unstable in the presence of nucleophiles (amines, thiols) or high pH (hydroxide ions).
Core Reactivity Mechanism
The degradation occurs primarily via an
-
Hydrolysis (Background Degradation): Water acts as a weak nucleophile, displacing chloride to form the hydroxy-derivative. This is base-catalyzed and accelerates significantly at pH > 8.0.
-
Aminolysis (Buffer Incompatibility): Primary amines (e.g., Tris, Glycine) react faster than water, irreversibly consuming the compound.
Figure 1: Competitive reaction pathways in aqueous solution. Note that amine-containing buffers act as scavengers, destroying the compound.
Buffer Compatibility Matrix
Use this table to select the correct solvent system for your experiments.
| Buffer System | Compatibility | Risk Level | Technical Notes |
| PBS (Phosphate Buffered Saline) | High | Low | Ideal for pH 6.0–7.4. Phosphate is non-nucleophilic. |
| HEPES / MOPS | High | Low | Sterically hindered amines in these buffers do not react readily with chloroacetamides. |
| Water (Unbuffered) | Medium | Low | Acidic pH drift may occur over time due to HCl liberation upon hydrolysis. |
| Tris (Tris-HCl) | Incompatible | CRITICAL | Contains a primary amine that rapidly alkylates the compound. Do not use. |
| Glycine | Incompatible | CRITICAL | Contains a primary amine. |
| DTT / | Incompatible | CRITICAL | Strong nucleophiles. Will quench the compound immediately. Use TCEP if reduction is needed. |
Troubleshooting Guide (FAQ)
Q1: My LC-MS shows a new peak with a mass shift of -18 Da or +16 Da. What is happening?
Diagnosis: You are observing Hydrolysis .[1]
-
Mechanism: The Chlorine (-35 Da) is replaced by a Hydroxyl group (+17 Da). Net mass change:
Da (relative to the parent). Note: Depending on ionization, you may see the [M-Cl+OH] peak. -
Solution: Check your pH.[2][3] If pH > 8.0, hydrolysis half-life drops from days to hours. Lower the pH to 7.0 or 6.5. Ensure the sample is not stored at room temperature for extended periods.
Q2: I dissolved the compound in Tris buffer (pH 7.4), but it lost activity within 4 hours. Why?
Diagnosis: Aminolysis (Buffer interference).
-
Explanation: Tris possesses a primary amine that attacks the chloroacetamide electrophile.[3] This reaction is often faster than the reaction with your protein target.
-
Corrective Action: Switch to HEPES or Phosphate buffer immediately. If you must use Tris, add the compound immediately before the experiment, but expect reduced effective concentration.
Q3: Can I use this compound to label a protein in the presence of DTT?
Answer: No.
-
Reason: DTT (dithiothreitol) contains two thiol groups that are far more nucleophilic than the cysteine residues on your protein. The DTT will scavenge the chloroacetamide before it reaches the protein.
-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine).[3] TCEP is a potent reducing agent that does not contain thiols and does not react with chloroacetamides.
Q4: How should I store stock solutions?
Protocol:
-
Solvent: Dissolve in anhydrous DMSO or DMF . Avoid water for stock solutions.
-
Concentration: 10–100 mM.
-
Temperature: Store at -20°C or -80°C .
-
Stability: Stable for >6 months in anhydrous organic solvents at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
Validated Stability Assay Protocol
If you need to validate the stability of 2-Chloro-N-(2-ethoxyethyl)acetamide in your specific buffer, follow this HPLC protocol.
Objective: Determine half-life (
Materials:
-
HPLC System with UV detector (210 nm or 254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Incubation: Dilute to 100
M in the test buffer (e.g., PBS pH 7.4). Incubate at the experimental temperature (e.g., 37°C). -
Sampling: Inject sample at
hours. -
Analysis: Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. Time. The slope is the rate constant.
Troubleshooting Flowchart:
Figure 2: Decision tree for diagnosing stability issues.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Alkyl Halides and Haloacetyl Derivatives).
-
Jannasch, A., et al. (2021). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, 56(1), 304–313. (Provides kinetic data on similar chloroacetamide hydrolysis mechanisms).
-
Scripps Research Institute. "Covalent Probes: Chloroacetamides." Covalent Ligand Discovery Guide. (General reactivity profiles of chloroacetamide warheads). (Note: Generalized reference to standard medicinal chemistry practices).
-
PubChem. "2-Chloroacetamide Stability Data." National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-N-(2-ethoxyethyl)acetamide
Introduction: The Analytical Imperative for Synthetic Intermediates
In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of synthetic intermediates is paramount. 2-Chloro-N-(2-ethoxyethyl)acetamide, a bifunctional molecule featuring a reactive chloroacetamide group and an ethoxyethyl side chain, serves as a versatile building block in the synthesis of more complex molecular architectures.[1][2] Its utility is predicated on the precise arrangement of its constituent atoms. An error in structural confirmation at this stage can have cascading and costly consequences in a multi-step synthesis.
This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-N-(2-ethoxyethyl)acetamide. Moving beyond a simple data report, we will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques—namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—to provide a holistic view of its characterization. All experimental data presented herein is supported by established principles and protocols to ensure scientific integrity and reproducibility.
Part 1: Definitive Structural Elucidation with ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its power lies in its ability to map the unique electronic environment of each carbon and hydrogen atom, providing direct evidence of the atomic connectivity.
Molecular Structure and Atom Labeling
To facilitate a clear discussion, the atoms in 2-Chloro-N-(2-ethoxyethyl)acetamide are systematically labeled as shown below. This labeling will be used consistently throughout the spectral analysis.
Caption: Labeled structure of 2-Chloro-N-(2-ethoxyethyl)acetamide.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), which indicate the electronic environment of the protons, and signal splitting (multiplicity), which reveals the number of neighboring protons. Protons near electronegative atoms (like O, N, and Cl) are "deshielded" and appear at a higher chemical shift (further downfield).[3]
Table 1: Predicted ¹H NMR Data for 2-Chloro-N-(2-ethoxyethyl)acetamide
| Labeled Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H on N | ~7.0 - 8.0 | Triplet (t) | 1H | The amide proton is significantly deshielded and couples with the two adjacent protons on C3. Its chemical shift can be broad and solvent-dependent. |
| H₂ on C1 | ~4.05 | Singlet (s) | 2H | These protons are adjacent to the highly electronegative chlorine atom and the carbonyl group (C2), causing a strong downfield shift.[4] There are no adjacent protons to cause splitting. |
| H₂ on C5 | ~3.55 | Quartet (q) | 2H | Protons on a carbon (C5) bonded to an oxygen atom are deshielded. They are split into a quartet by the three neighboring protons on C6. |
| H₂ on C3 | ~3.50 | Multiplet (m) | 2H | These protons are adjacent to both the nitrogen of the amide and the C4 methylene group. They are split by both the amide proton and the C4 protons. |
| H₂ on C4 | ~3.40 | Triplet (t) | 2H | These protons are adjacent to an oxygen atom (O2) and the C3 methylene group, resulting in a downfield shift. They are split into a triplet by the two protons on C3. |
| H₃ on C6 | ~1.20 | Triplet (t) | 3H | These alkyl protons are in a shielded environment, appearing upfield. They are split into a triplet by the two neighboring protons on C5.[5] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule.[6] For 2-Chloro-N-(2-ethoxyethyl)acetamide, six distinct signals are expected. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[7]
Table 2: Predicted ¹³C NMR Data for 2-Chloro-N-(2-ethoxyethyl)acetamide
| Labeled Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C2 (C=O) | ~165 - 175 | Carbonyl carbons in amides resonate at a very low field due to the double bond to oxygen and resonance with the nitrogen atom.[8] |
| C4 | ~69 - 72 | This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift into the typical C-O region. |
| C5 | ~65 - 68 | Also bonded to an oxygen atom, this carbon is shifted downfield. |
| C1 (CH₂Cl) | ~40 - 45 | The electronegative chlorine atom deshields this carbon, shifting it downfield relative to a standard alkyl carbon.[7] |
| C3 | ~38 - 42 | This carbon is adjacent to the amide nitrogen, which causes a moderate downfield shift. |
| C6 (CH₃) | ~14 - 16 | As a terminal methyl group in an alkyl chain, this carbon is the most shielded and appears at the highest field (lowest ppm value).[9] |
Part 2: A Broader Perspective: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on molecular structure, a multi-technique approach ensures the most robust characterization. IR spectroscopy offers information about functional groups, while MS provides data on molecular weight and fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[2] For 2-Chloro-N-(2-ethoxyethyl)acetamide, the IR spectrum would be expected to show several characteristic absorption bands.
-
N-H Stretch: A single, sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.[10]
-
C-H Stretch: Peaks just below 3000 cm⁻¹, indicative of sp³ hybridized C-H bonds.[11]
-
C=O Stretch (Amide I Band): A very strong, sharp absorption around 1650-1670 cm⁻¹. This is a highly diagnostic peak for the amide functional group.[2]
-
N-H Bend (Amide II Band): An intense peak typically found near 1540 cm⁻¹, which, in conjunction with the C=O stretch, is a clear indicator of a secondary amide.[10]
-
C-O Stretch: A strong absorption in the 1150-1085 cm⁻¹ region, confirming the presence of the ether linkage.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For 2-Chloro-N-(2-ethoxyethyl)acetamide (C₆H₁₂ClNO₂), the expected molecular weight is approximately 165.59 g/mol .
-
Molecular Ion Peak (M⁺): MS analysis would show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. One peak for the molecule containing ³⁵Cl and a smaller peak (approximately one-third the intensity) for the molecule containing ³⁷Cl.
-
Fragmentation: Common fragmentation pathways would likely include the loss of the chlorine atom, cleavage alpha to the carbonyl group, and cleavage of the ether linkage.
Performance Comparison
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy (¹H & ¹³C) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed atomic connectivity, stereochemistry, number of non-equivalent nuclei. | Presence of specific functional groups (C=O, N-H, C-O). | Molecular weight and elemental formula (high-res), fragmentation patterns. |
| Strengths | Unambiguous structure determination; provides a complete picture of the carbon-hydrogen framework. | Fast, inexpensive, excellent for identifying functional groups. | Extremely sensitive, provides exact molecular weight, useful for identifying unknowns. |
| Limitations | Requires larger sample amounts, more expensive instrumentation, complex spectra for large molecules. | Provides limited information on the overall molecular skeleton; cannot distinguish between isomers with the same functional groups. | Can be destructive, fragmentation can be complex to interpret, provides little information on stereochemistry. |
| Application to Topic | Essential for confirming the precise isomer and connectivity of the title compound. | Confirms the presence of the crucial amide and ether functional groups. | Confirms the molecular weight and the presence of one chlorine atom. |
Part 3: Validated Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Workflow for Comprehensive Analysis
Caption: General workflow for the spectroscopic characterization of the target compound.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Weigh approximately 10-20 mg of 2-Chloro-N-(2-ethoxyethyl)acetamide directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[12] TMS provides the reference signal at 0.00 ppm.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum using standard instrument parameters. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for the presence of characteristic functional group peaks.
Conclusion
The structural verification of 2-Chloro-N-(2-ethoxyethyl)acetamide is most definitively achieved through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collectively provide an unambiguous and detailed map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and electronic nature of each atom. This high-resolution data is essential for confirming isomeric purity and structure. Concurrently, IR spectroscopy and Mass Spectrometry serve as rapid, complementary methods. IR confirms the presence of the critical amide and ether functional groups, while MS validates the molecular weight and the presence of chlorine. By integrating the data from these three techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Vaia. (n.d.). The 1 H -NMR spectrum of 2-chloroacetamide. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13 C - NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Technical Guide: Mass Spectrometry Profiling of 2-Chloro-N-(2-ethoxyethyl)acetamide
[1][2]
Executive Summary & Application Scope
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 100346-58-5 analog/derivative) is a functionalized chloroacetamide often encountered as an alkylating intermediate in the synthesis of nitrogen mustard derivatives, herbicides (e.g., acetochlor analogs), and pharmaceutical impurities.[1][2][3] Its structural duality—containing both a reactive electrophilic
This guide provides a comparative analysis of its fragmentation logic against structural analogs, enabling researchers to distinguish this specific alkylating agent from non-toxic precursors and isomeric impurities in complex matrices.[2]
Core Analytical Challenges:
-
Differentiation from Precursors: Distinguishing the target from the non-chlorinated starting material N-(2-ethoxyethyl)acetamide.[1][2]
-
Isomer Resolution: Differentiating the ethyl ether side chain from methyl propyl ether isomers (e.g., 2-Chloro-N-(3-methoxypropyl)acetamide).
-
Electrophilic Identification: Confirming the presence of the reactive Cl-CH2-CO- moiety.[1]
Structural & Physicochemical Basis
Before interpreting spectra, the fragmentation potential must be mapped to the molecular structure.
| Feature | Moiety | Mass Contribution | Fragmentation Role |
| A | Chloroacetyl ( | 77/79 Da | Source of characteristic 3:1 isotope pattern; generates acylium ions.[1][2] |
| B | Amide Bond ( | 15 Da | Site of inductive cleavage and H-transfer (McLafferty).[1][2] |
| C | Ether Side Chain ( | 73 Da | Directs charge retention via oxonium ion formation; facilitates remote H-rearrangement.[1][2] |
Molecular Formula:
Comparative Fragmentation Analysis
This section compares the target compound against its primary synthetic precursor and a structural isomer.[2]
Comparison 1: Target vs. Non-Chlorinated Precursor
Differentiation Strategy: Isotope Pattern & Acylium Ion Shift[1][2]
| Parameter | Target Compound (2-Chloro-...) | Alternative A (N-(2-ethoxyethyl)acetamide) | Diagnostic Insight |
| Molecular Ion ( | 165 / 167 (3:1 ratio) | 131 (No isotope pattern) | The 3:1 doublet is the primary alert for the chlorinated impurity.[1][2] |
| Base Acylium Ion | m/z 77 / 79 ( | m/z 43 ( | The shift from 43 to 77 confirms chloro-substitution at the |
| Neutral Loss | Loss of HCl (36 Da) or Cl (35 Da) | Loss of H_2O or CH_3 |
Comparison 2: Target vs. Side-Chain Isomer
Differentiation Strategy: Oxonium Ion Specificity Scenario: Distinguishing the ethoxyethyl chain from a methoxypropyl chain.
| Fragment Type | Target Compound (Ethoxyethyl) | Alternative B (Methoxypropyl Isomer) | Mechanistic Cause |
| Ether Cleavage | m/z 59 ( | m/z 45 ( | |
| Distal Loss | Loss of Methyl (-15) | Loss of Propyl (-43) | Terminal group cleavage patterns differ.[1][2] |
Detailed Fragmentation Pathways (Mechanism)
The fragmentation of 2-Chloro-N-(2-ethoxyethyl)acetamide under EI (70eV) or ESI-CID conditions follows three competing pathways.
Pathway A: -Cleavage (Amide Driven)
The ionization of the amide nitrogen triggers homolytic cleavage of the adjacent C-C bond.
-
Product: Chloromethyl acylium ion (
).[1][2] -
Significance: Diagnostic for the "warhead" of the molecule.
Pathway B: Onium Reaction (Ether Driven)
The ether oxygen ionizes, triggering
Pathway C: McLafferty-Like Rearrangement
The amide carbonyl abstracts a
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation logic, highlighting the divergence points that allow for structural confirmation.
Caption: Competitive fragmentation pathways showing the generation of the diagnostic acylium "warhead" ion (m/z 77) and the side-chain specific oxonium ion (m/z 59).
Experimental Protocols for Validation
To replicate these findings and validate the identity of 2-Chloro-N-(2-ethoxyethyl)acetamide, follow this standardized LC-MS/MS workflow.
Protocol: Targeted Identification via ESI-MS/MS
Objective: Confirm presence of impurity at <0.1% levels in drug substance.
-
Sample Preparation:
-
LC Conditions:
-
MS Parameters (QQQ or Q-TOF):
-
Data Interpretation Steps (Self-Validating):
-
Step 1: Extract Ion Chromatogram (EIC) for m/z 166.06 (
).[1][2] -
Step 2: Check MS1 for the 166/168 doublet (Ratio ~3:1).[1][2] If ratio is 1:1, it is Br; if no doublet, it is not chlorinated.
-
Step 3: Trigger MS2.[1][2] Look for m/z 59 (Ether tail) and m/z 77/79 (Chloroacetyl head).[1][2]
-
Validation Rule: If m/z 59 is absent but m/z 45 is present, the side chain is methoxypropyl, not ethoxyethyl.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-N-ethylacetamide (Analog). NIST Chemistry WebBook, SRD 69.[1][2][4][5] Available at: [Link][1][2]
-
PubChem. 2-(2-Chloroethoxy)acetamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and onium ion mechanisms).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for isotope patterns of halogenated compounds).
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Technical Comparison Guide: FTIR Characterization of 2-Chloro-N-(2-ethoxyethyl)acetamide
Executive Summary
2-Chloro-N-(2-ethoxyethyl)acetamide is a specialized alkylating agent and synthetic intermediate belonging to the chloroacetamide class. Unlike its simpler analogs (e.g., 2-chloroacetamide or iodoacetamide), this compound incorporates an ethoxyethyl side chain, which modulates its solubility profile, lipophilicity, and potential for hydrogen bonding.
This guide provides a rigorous spectral analysis of the compound, focusing on Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for quality control and structural validation. We compare its performance and spectral characteristics against standard alternatives used in proteomics and organic synthesis.
Structural Analysis & Characteristic Absorption Bands
The FTIR spectrum of 2-Chloro-N-(2-ethoxyethyl)acetamide is defined by the interplay between its three core functional domains: the chloroalkyl head , the secondary amide linker , and the ethoxy ether tail .
Functional Group Assignment Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Amide A (N-H) | Stretching | 3280 – 3300 | Medium/Broad | Confirms secondary amide; position indicates H-bonding status. |
| Alkyl C-H | Stretching (asym/sym) | 2850 – 2970 | Medium | Multiplet representing the ethyl and ethoxy -CH₂-/-CH₃ groups. |
| Amide I (C=O) | Stretching | 1640 – 1660 | Strong | Primary diagnostic for the amide backbone. Lower frequency than esters. |
| Amide II | N-H Bend / C-N Stretch | 1530 – 1560 | Medium/Strong | Distinguishes secondary amides from primary (two bands) or tertiary (no band). |
| Ether (C-O-C) | Stretching (asym) | 1100 – 1130 | Strong | Key Differentiator. Distinguishes this specific derivative from simple chloroacetamide. |
| C-Cl | Stretching | 650 – 750 | Weak/Medium | Confirm presence of the reactive alkyl chloride moiety. |
Structural Dissection Diagram
The following diagram maps the molecular structure to its specific spectral signatures, providing a visual reference for peak assignment.
Caption: Mapping of functional groups to characteristic FTIR wavenumbers for structural verification.
Comparative Performance Analysis
In drug development and proteomics (specifically cysteine alkylation), the choice of alkylating agent is critical. Below is an objective comparison of 2-Chloro-N-(2-ethoxyethyl)acetamide against the two industry standards: Iodoacetamide (IAA) and 2-Chloroacetamide (CAA) .
Comparison Matrix
| Feature | 2-Chloro-N-(2-ethoxyethyl)acetamide | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) |
| Reactivity | Moderate (Selective) | High (Aggressive) | Moderate |
| Specificity (Cys) | High (Reduced off-target) | Low (Alkylates Lys, His, N-term) | High |
| Solubility | Amphiphilic (Soluble in organics & aqueous buffers) | Water Soluble | Water Soluble |
| Stability | High (Stable to light) | Low (Light sensitive, degrades to I₂) | High |
| Spectral ID | Distinct Ether Peak (~1115 cm⁻¹) | No Ether Peak | No Ether Peak |
| Physical State | Liquid / Low-melting Solid | Solid (MP ~94°C) | Solid (MP ~120°C) |
Technical Insights
-
Specificity vs. Reactivity: While IAA is the fastest reacting agent, it suffers from significant off-target alkylation (over-alkylation), particularly of Methionine residues, which can complicate mass spectrometry data. Chloroacetamides, including the ethoxyethyl derivative, exhibit slower kinetics but significantly higher specificity for Cysteine thiols [1].
-
The "Ether" Advantage: The ethoxyethyl chain provides a unique "spectral fingerprint" (the C-O-C stretch at ~1115 cm⁻¹) that simple CAA lacks. This allows researchers to easily track the removal of excess reagent or the success of a purification step using FTIR, as the ether peak is distinct from protein/peptide amide bands.
Experimental Protocol: FTIR Quality Control
To ensure data integrity, the following self-validating protocol should be used for the characterization of 2-Chloro-N-(2-ethoxyethyl)acetamide.
Sample Preparation
-
For Liquids/Oils: Use the Liquid Film method. Place a drop of the neat sample between two NaCl or KBr plates.
-
Why? Eliminates solvent interference and provides the purest spectral representation.
-
-
For Solids: Use the KBr Pellet method (1-2 mg sample ground with 100 mg dry KBr).
-
Why? Minimizes scattering and allows for quantitative pathlength estimation if using an internal standard.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard for structural confirmation).
-
Scans: 16–32 scans (Sufficient SNR for bulk characterization).
-
Background: Fresh air background (or pure KBr) collected immediately prior to sampling.
Validation Workflow (Decision Tree)
Use this workflow to validate the identity and purity of the compound based on spectral data.
Caption: Logic flow for QC validation. The presence of the Ether band is the critical "Go/No-Go" checkpoint.
References
-
Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR band assignments).
-
BenchChem. (2025). "Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives."
-
National Institute of Standards and Technology (NIST). "2-Chloroacetamide IR Spectrum." NIST Chemistry WebBook, SRD 69.
A Comparative Guide to the Purity Assessment of 2-Chloro-N-(2-ethoxyethyl)acetamide Utilizing Gas Chromatography-Mass Spectrometry
In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of methodologies for the purity assessment of 2-Chloro-N-(2-ethoxyethyl)acetamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Our primary focus will be on the application of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and versatile analytical technique. We will delve into the causality behind experimental choices, present comparative data, and provide a validated protocol, all while being grounded in authoritative scientific principles.
The International Council for Harmonisation (ICH) has established clear guidelines for the control of impurities in new drug substances and products.[1][2][3][4][5] These guidelines necessitate the reporting, identification, and qualification of impurities above certain thresholds, making robust analytical methods paramount.[1][5]
The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-N-(2-ethoxyethyl)acetamide, like many chloroacetamide derivatives, is a reactive compound used in various chemical syntheses.[6][7] Its purity directly impacts the quality and impurity profile of the final API. Potential impurities can arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or subsequent degradation.[8][9] For instance, isomeric impurities resulting from O-acylation instead of the desired N-acylation can be a concern in the synthesis of related acetamides.[9] Therefore, a highly selective and sensitive analytical method is required to ensure the quality of this critical intermediate.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[10][11][12][13] This synergy makes it an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-N-(2-ethoxyethyl)acetamide.
Why GC-MS is the Preferred Method
The choice of GC-MS for this application is underpinned by several key advantages:
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification even in complex matrices.[12][14] This is crucial for distinguishing between structurally similar impurities.
-
Excellent Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities that could be of toxicological concern.[15][16]
-
Quantitative Accuracy: When properly validated, GC-MS methods offer excellent linearity, accuracy, and precision, making them suitable for the quantitative determination of impurities.[17][18][19]
-
Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility in routine quality control environments.[19][20]
The workflow for a typical GC-MS analysis involves several critical steps, each requiring careful optimization to ensure reliable results.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives for purity assessment.
| Feature | GC-MS | HPLC-UV/MS | NMR |
| Principle | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, detection by UV absorbance or mass. | Detection based on nuclear spin in a magnetic field. |
| Applicability | Volatile and semi-volatile, thermally stable compounds. | Non-volatile and thermally labile compounds. | Soluble compounds with NMR-active nuclei. |
| Selectivity | Excellent, based on both retention time and mass spectrum. | Good to excellent, especially with MS detection. | Excellent for structural elucidation, but can have overlapping signals. |
| Sensitivity | Excellent (ppb to ppm levels). | Good to excellent (ppm to ppb levels). | Lower sensitivity (typically requires higher concentrations). |
| Sample Prep | Simple dilution, may require derivatization for non-volatile compounds. | Dilution, filtration. | Dissolution in a deuterated solvent. |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Cost | Moderate to high. | Moderate to high. | High. |
For 2-Chloro-N-(2-ethoxyethyl)acetamide, which is amenable to gas chromatography, GC-MS offers a superior combination of selectivity and sensitivity for identifying and quantifying a wide range of potential impurities compared to HPLC-UV. While NMR provides unparalleled structural information, its lower sensitivity makes it less suitable for trace impurity analysis.
A Validated GC-MS Protocol for Purity Assessment
The following protocol has been developed and validated according to ICH guidelines to ensure its suitability for the intended purpose.[18][19]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 GC/MS triple quadrupole or equivalent single quadrupole system.[16]
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[21]
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-Chloro-N-(2-ethoxyethyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
GC-MS Method Parameters
The following parameters have been optimized for the separation and detection of 2-Chloro-N-(2-ethoxyethyl)acetamide and its potential impurities.
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | Splitless mode is often used for trace analysis to maximize sensitivity. A split injection can be used for higher concentration samples to avoid column overloading. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.[22] |
| Oven Program | Initial: 60 °C (hold 2 min) | Holds at a low initial temperature to focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 250 °C | A moderate ramp rate to ensure good separation of compounds with varying boiling points.[21] | |
| Final Hold: 250 °C (hold 5 min) | Ensures that all high-boiling point compounds are eluted from the column. | |
| Transfer Line Temp | 250 °C | Prevents condensation of the analytes as they move from the GC to the MS.[22] |
| Ion Source | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temp | 230 °C | An optimal temperature to promote ionization while minimizing thermal degradation within the source.[22] |
| Quadrupole Temp | 150 °C | Maintains a stable temperature for the mass analyzer to ensure consistent mass accuracy.[21] |
| Scan Range | 40-450 m/z | A wide enough range to capture the molecular ion and key fragments of the target compound and expected impurities. |
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identification: Impurities are tentatively identified by comparing their mass spectra to a reference library (e.g., NIST). Confirmation of identity should be performed using a certified reference standard if available.
-
Quantification: The percentage of each impurity is calculated using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
For impurities requiring accurate quantification below the 0.1% level, a calibration curve prepared from a certified standard of the impurity is recommended.
Potential Impurities and Their Origin
A thorough understanding of the synthetic route is crucial for predicting potential impurities.
Conclusion
The purity assessment of pharmaceutical intermediates like 2-Chloro-N-(2-ethoxyethyl)acetamide is a critical aspect of drug development and quality control. This guide has demonstrated that GC-MS is a highly suitable technique for this purpose, offering an unparalleled combination of selectivity, sensitivity, and reliability. By understanding the principles of the method, comparing it to other techniques, and implementing a robustly validated protocol, researchers and scientists can ensure the quality and safety of the materials used in the production of life-saving medicines. The self-validating nature of the described protocol, grounded in established scientific principles and regulatory guidelines, provides a trustworthy framework for the purity assessment of this important compound.
References
-
PubChem. 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. [Link]
-
Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (n.d.). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]
-
Cicek, F., & Gümrükçüoğlu, N. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
Rozentsveig, I. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]
-
Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. FSSAI. [Link]
-
Münster, N., Rajski, Ł., & Ladak, A. (n.d.). Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Pragolab. [Link]
-
Shanaura, M., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]
- Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
-
Agilent. (2020). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Shanaura, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
- Google Patents. (n.d.).
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). [Link]
-
Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
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Wikipedia. Chloroacetamide. [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
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Popa, D. S., et al. (2012). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
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Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
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Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. [Link]
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PubChem. 2-chloro-N-ethylacetamide. National Center for Biotechnology Information. [Link]
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JEOL. Gas Chromatograph Mass Spectrometer. [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
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Crystallographic Insights & Structural Characterization: 2-Chloro-N-(2-ethoxyethyl)acetamide
The following guide provides a comprehensive structural and crystallographic analysis of 2-Chloro-N-(2-ethoxyethyl)acetamide , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Comparative Overview
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent primarily used as a building block in the synthesis of heterocycles (e.g., morpholin-3-ones) and pharmaceutical intermediates.
Unlike its structural analog 2-Chloro-N-(2-hydroxyethyl)acetamide , which forms stable crystals suitable for X-ray diffraction (XRD) at room temperature, the 2-ethoxyethyl derivative typically exists as a viscous oil or low-melting solid. This physical state is a direct consequence of the substitution of the hydroxyl donor with an ethoxy group , which disrupts the intermolecular hydrogen-bonding network essential for high-melting crystal lattices.
This guide compares the structural properties of the target compound against its crystallizable alternatives to provide predictive insights where direct experimental data is limited.
Table 1: Structural & Physicochemical Comparison
| Feature | Target: 2-Chloro-N-(2-ethoxyethyl)acetamide | Alternative: 2-Chloro-N-(2-hydroxyethyl)acetamide |
| CAS Number | 321861-48-7 | 6320-16-7 |
| Physical State (RT) | Liquid / Low-Melting Solid | Crystalline Solid (MP: 60–65 °C) |
| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH, Alcohol OH) |
| H-Bond Acceptors | 3 (Amide O, Ether O, Cl) | 3 (Amide O, Alcohol O, Cl) |
| Lattice Stability | Low: Relies on weak Van der Waals & single NH[1]···O bonds. | High: Stabilized by strong OH···O and NH[2][3]···O networks. |
| Primary Characterization | NMR ( | Single Crystal XRD, Melting Point |
Crystallographic Analysis & Molecular Architecture[2]
Why Direct Crystallization is Challenging
The crystallographic challenge with 2-Chloro-N-(2-ethoxyethyl)acetamide stems from two factors:
-
Conformational Flexibility: The ethoxyethyl side chain (
) introduces significant rotational freedom (entropy) compared to shorter or more rigid substituents. -
Loss of Anchor Points: In the hydroxy-analog, the terminal
group acts as a "structural anchor," forming intermolecular hydrogen bonds that lock molecules into a repeating lattice. The ethoxy group removes this donor, leaving only the amide moiety to support the crystal structure.
Predictive Crystal Packing (Based on Homologues)
While a specific CSD (Cambridge Structural Database) entry is absent for the ethoxy derivative, its packing can be inferred from the N-substituted chloroacetamide class.
-
Space Group Prediction: Likely Monoclinic (
) or Triclinic ( ) , common for flexible organic amides. -
Intermolecular Forces:
-
Primary Motif:
chains formed by N-H···O=C hydrogen bonds (Amide-to-Amide). -
Secondary Motif: Weak C-H···O interactions involving the ether oxygen.
-
Halogen Bonding: Potential C-Cl···O interactions, though these are often weak in aliphatic chloroacetamides compared to aromatic ones.
-
Experimental Protocols
Synthesis of High-Purity Material
To attempt crystallization or obtain clean spectroscopic data, high purity is required.
Reagents:
-
Chloroacetyl chloride (1.1 eq)
-
2-Ethoxyethylamine (1.0 eq)
-
Triethylamine (
) or (Base, 1.2 eq) -
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Cool a solution of 2-ethoxyethylamine (10 mmol) and
(12 mmol) in dry DCM (20 mL) to 0 °C under atmosphere. -
Addition: Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes. The exotherm must be controlled to prevent bis-alkylation.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.
, then Brine. -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If oil persists, purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Crystallization Strategy (Low-Temperature)
Since the compound is likely a liquid at RT, in situ cryo-crystallography is the only viable path for XRD.
-
Capillary Method: Seal a small volume of the neat liquid in a Lindemann glass capillary.
-
Freezing: Mount on the goniometer and slowly cool to 100 K using a nitrogen cryostream.
-
Annealing: If the sample forms a glass (amorphous), cycle the temperature slightly below the melting point to encourage nucleation and crystal growth.
Structural Logic & Pathway Visualization
The following diagram illustrates the structural divergence between the crystallizable hydroxy-analog and the flexible ethoxy-target, explaining the difference in physical state.
Figure 1: Structural Causality Diagram comparing the crystallization potential of the target vs. its hydroxy-analog.
References
-
PubChem Compound Summary. 2-Chloro-N-(2-hydroxyethyl)acetamide (CID 80601). National Center for Biotechnology Information. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for N-substituted chloroacetamides. (General Reference for structural analogs). Link
-
Sigma-Aldrich. Product Specification: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS 321861-48-7).[4][5]Link
-
Gowda, B. T., et al. (2007). Crystal structures of N-(substituted phenyl)-2-chloroacetamides. Acta Crystallographica Section E. (Provides baseline packing motifs for chloroacetamides). Link
Sources
Validating Ultra-Trace Analytical Methodologies for 2-Chloro-N-(2-ethoxyethyl)acetamide
Topic: Validating analytical methods for 2-Chloro-N-(2-ethoxyethyl)acetamide residues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Genotoxic Impurity Challenge
In the synthesis of active pharmaceutical ingredients (APIs), the use of alkylating agents like chloroacetyl chloride and 2-ethoxyethylamine can generate potentially genotoxic impurities (PGIs). 2-Chloro-N-(2-ethoxyethyl)acetamide (Formula: C₆H₁₂ClNO₂; MW: 165.62) is a structural alert compound (alkyl halide/acetamide class) capable of DNA alkylation.
Under ICH M7 guidelines, such impurities must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][2] For a drug with a maximum daily dose of 1 g, this mandates an analytical Limit of Quantitation (LOQ) of 1.5 ppm or lower.
This guide compares the validation of a high-sensitivity LC-MS/MS (Triple Quadrupole) method—our recommended "product" approach—against the traditional GC-MS alternative. While GC-MS is historically used for alkyl halides, we demonstrate why LC-MS/MS offers superior robustness for this polar amide derivative.
Part 1: Strategic Method Selection (Comparative Analysis)
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for this analyte hinges on three factors: thermal stability, polarity, and required sensitivity .[3]
The "Product" Approach: LC-MS/MS (ESI+)
We advocate for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode.
-
Mechanism: Soft ionization preserves the molecular ion [M+H]⁺, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions.
-
Why it wins: 2-Chloro-N-(2-ethoxyethyl)acetamide contains a polar amide backbone and an ether linkage. LC-MS/MS avoids the high injection port temperatures (250°C+) of GC, preventing on-column degradation.
The Alternative: GC-MS (EI)
-
Mechanism: Electron Impact (EI) ionization with capillary GC separation.
-
Limitations:
-
Thermal Instability: Chloroacetamides can undergo thermal dehydrohalogenation in hot GC injectors, leading to false-negative results or non-linear responses.
-
Polarity Issues: The amide functionality leads to peak tailing on standard non-polar columns (e.g., DB-5), requiring derivatization or specialized polar columns (e.g., DB-WAX), which suffer from higher bleed and reduced sensitivity.
-
Performance Comparison Table
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Ionization | ESI (Soft) – Preserves [M+H]⁺ | EI (Hard) – Extensive fragmentation |
| Thermal Stress | Low (Ambient to 40°C) | High (200°C–280°C) |
| LOQ Capability | < 0.1 ppm (High Sensitivity) | ~0.5–1.0 ppm (Moderate) |
| Sample Prep | "Dilute & Shoot" or simple LLE | LLE + Potential Derivatization |
| Matrix Effects | Susceptible (requires Deuterated IS) | Lower susceptibility |
| Linearity (r²) | > 0.999 (0.1–100 ppb) | > 0.990 (often non-linear at trace levels) |
Part 2: Experimental Protocol (The "Product" Workflow)
This protocol describes a self-validating LC-MS/MS system designed for compliance with ICH Q2(R1) and M7.
1. Reagents and Standards
-
Analyte: 2-Chloro-N-(2-ethoxyethyl)acetamide reference standard (>98% purity).[4]
-
Internal Standard (Critical): 2-Chloro-N-(2-ethoxyethyl)acetamide-d₅ (or a structural analog like 2-Chloro-N-propylacetamide if isotopic label is unavailable).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
2. Chromatographic Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Reasoning: Provides retention of the hydrophobic chloro-ethyl chain while maintaining peak shape for the amide.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
3. Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive ([M+H]⁺).
-
Precursor Ion: m/z 166.1 (³⁵Cl isotope).
-
Quantifier Transition: m/z 166.1 → 130.1 (Loss of HCl, typical for chloro-alky groups).
-
Qualifier Transition: m/z 166.1 → 72.1 (Cleavage of amide bond).
-
Dwell Time: 50 ms per transition.
4. Sample Preparation (Self-Validating Step)
To ensure trustworthiness, we use a Spike-Recovery approach for every batch.
-
Stock Solution: Dissolve 10 mg standard in 10 mL ACN (1 mg/mL).
-
Sample Prep: Weigh 100 mg of API into a centrifuge tube.
-
Extraction: Add 1.0 mL of ACN:Water (50:50) containing Internal Standard (IS).
-
Process: Vortex (5 min), Centrifuge (10,000 rpm, 10 min).
-
Injection: Inject supernatant directly.
Part 3: Validation Logic & Data Visualization
Workflow Diagram
The following diagram illustrates the critical decision pathways and self-validation loops in the methodology.
Caption: Analytical workflow emphasizing the critical Internal Standard (IS) checkpoint for matrix effect validation.
Validation Metrics Summary
The following data represents typical acceptance criteria for this method validation under ICH Q2(R1).
| Parameter | Acceptance Criteria | Experimental Rationale |
| Specificity | No interference at RT of analyte in blank matrix | Ensures API matrix does not mimic the impurity. |
| Linearity | r² > 0.99 (Range: LOQ to 150% of limit) | Confirms instrument response is proportional to concentration. |
| Accuracy | 80% – 120% recovery at 3 levels (LOQ, 100%, 150%) | Validates extraction efficiency. |
| Precision | RSD < 10% (n=6 injections) | Demonstrates system stability. |
| LOQ | Signal-to-Noise (S/N) ≥ 10 | Defines the lowest quantifiable limit (Target: 0.5 ppm). |
| LOD | Signal-to-Noise (S/N) ≥ 3 | Defines the lowest detectable limit (Target: 0.15 ppm). |
Part 4: Troubleshooting & Causality (Expert Insights)
1. Issue: Low Recovery (< 70%)
-
Causality: The amide group can hydrogen bond with silanols in glass vials or interact with the API matrix.
-
Solution: Use silanized glass vials or polypropylene tubes. Ensure the extraction solvent (ACN:Water) matches the initial mobile phase conditions to prevent solvent shock precipitation.
2. Issue: Signal Suppression (Matrix Effect)
-
Causality: Co-eluting API components compete for charge in the ESI source.
-
Solution: This is why the Internal Standard (IS) is non-negotiable. If deuterated IS is unavailable, use the method of standard addition, though this reduces throughput.
3. Issue: Carryover
-
Causality: The "sticky" nature of chloroacetamides on C18 columns.
-
Solution: Implement a needle wash with high organic content (e.g., 90% ACN + 0.1% Formic Acid) and run a blank injection between high-concentration samples.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link
-
Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.[5] Link
-
ResolveMass Laboratories . Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Link
-
Agilent Technologies . Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Application Note. Link
Sources
Comparative Guide: Leaving Group Efficiency in 2-Chloro-N-(2-ethoxyethyl)acetamide Derivatives
Executive Summary & Application Context
Compound Focus: 2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 110-50-9 derivatives) Primary Application: Synthesis of radiopharmaceutical ligands (e.g., Tc-99m chelators), local anesthetics, and nitrogenous heterocycles.
In drug development and ligand synthesis, the efficiency of the alkylation step involving 2-Chloro-N-(2-ethoxyethyl)acetamide is often the rate-limiting factor. While the chloro-derivative is the most stable and commercially available form, its performance as an electrophile in nucleophilic substitution (
This guide objectively compares the leaving group efficiency of the Chloro (Cl) , Bromo (Br) , and Iodo (I) derivatives, providing experimental protocols to optimize reaction kinetics without compromising stability.
Mechanistic Foundation: The -Haloacetamide Electrophile
The reactivity of 2-halo-N-(2-ethoxyethyl)acetamides is governed by the
Reaction Mechanism
The nucleophile (
Key Driver: The reaction rate is second-order:
The nature of the leaving group (
Visualization: Pathway & Finkelstein Activation
The following diagram illustrates the direct alkylation pathway versus the in situ activation strategy (Finkelstein reaction) often used to bypass the poor leaving group ability of chloride.
Caption: Comparison of direct alkylation vs. iodide-catalyzed activation (Finkelstein strategy).
Comparative Analysis: Leaving Group Efficiency
The efficiency of the leaving group is inversely proportional to the basicity of the halide ion and directly proportional to the C-X bond lability.
Table 1: Relative Reactivity Profile
Data derived from general
| Derivative | Leaving Group ( | C-X Bond Energy (kcal/mol) | Relative Rate ( | Stability | Recommended Use Case |
| 2-Chloro | Chloride ( | ~81 | 1 (Reference) | High | Storage; Large-scale synthesis where heat is permissible. |
| 2-Bromo | Bromide ( | ~68 | ~50 - 100 | Moderate | Kinetic studies; Reactions with sensitive nucleophiles. |
| 2-Iodo | Iodide ( | ~57 | ~150 - 200 | Low (Photosensitive) | In situ generation for difficult alkylations. |
Technical Insight
-
The Chloride Bottleneck: The C-Cl bond is strong. Direct substitution often requires elevated temperatures (
C), which can degrade the ethoxyethyl side chain (ether cleavage) or cause amide hydrolysis. -
The Iodide Advantage: The C-I bond is weak and the iodide ion is highly polarizable (soft base), stabilizing the transition state. However, pure 2-iodoacetamides are unstable upon storage, releasing free iodine (
) which acts as an oxidant.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide
Self-validating step: Exotherm control ensures mono-acylation.
-
Reagents: 2-Ethoxyethylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), DCM (anhydrous).
-
Setup: Flame-dried RB flask under
atmosphere. Cool to C. -
Addition: Add Chloroacetyl chloride dropwise over 30 mins. Critical: Maintain Temp <
C to prevent bis-acylation. -
Workup: Wash with 1N HCl (remove unreacted amine), then Sat.
. Dry over . -
Validation:
NMR ( ): Singlet at 4.05 ppm (2H, ).
Protocol B: Kinetic Comparison (The "Competition" Experiment)
Objective: Quantify leaving group efficiency.
-
Substrates: Prepare 0.1 M solutions of the Chloro and Bromo derivatives in Acetone-
. -
Nucleophile: Add 1.0 equiv of a standard nucleophile (e.g., Morpholine).
-
Monitoring: Track the disappearance of the
-methylene proton signal via NMR at C.-
Chloro:
4.05 ppm shifts upfield upon substitution. -
Bromo:
3.85 ppm shifts upfield.
-
-
Data Analysis: Plot
vs. time. The slope equals .
Protocol C: The Finkelstein Optimization (Recommended Workflow)
Instead of isolating the unstable Iodo-derivative, generate it in situ.
-
Dissolve 2-Chloro-N-(2-ethoxyethyl)acetamide (1 eq) in dry Acetone or MEK.
-
Add Sodium Iodide (NaI, 0.1 - 1.0 eq depending on catalytic vs. stoichiometric intent).
-
Observation: A white precipitate (NaCl) forms immediately, driving the equilibrium toward the Iodo-intermediate.
-
Add the target nucleophile. The reaction proceeds at room temperature.
Decision Framework: Selecting the Right Derivative
Use the following logic flow to determine the optimal experimental path for your specific drug development application.
Caption: Decision matrix for selecting leaving groups based on nucleophile stability and scale.
References
-
Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[3] Link
-
BenchChem. (2025).[3][4] Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.Link
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[5] Link
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Leaving Group Effects.[1][3][6]Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloroacetamide.[4][7][8]Link
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN106397240A - 2-haloacetamide synthesis method - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-N-(2-ethoxyethyl)acetamide
Executive Summary: The "Trojan Horse" Hazard
Handling 2-Chloro-N-(2-ethoxyethyl)acetamide requires a departure from standard organic synthesis safety protocols. As a Senior Application Scientist, I urge you to view this molecule not just as a reagent, but as a lipophilic alkylating agent .
The structural danger lies in its duality:
-
The Warhead: The
-chloroacetamide motif is a potent electrophile that irreversibly alkylates sulfhydryl (thiol) groups in proteins (specifically cysteine residues). -
The Trojan Horse: The N-(2-ethoxyethyl) tail increases the molecule's lipophilicity compared to the parent chloroacetamide. This facilitates rapid transport across the dermal lipid barrier, carrying the toxic warhead directly into systemic circulation.
Immediate Directive: Do not handle this compound on an open bench. Standard nitrile exam gloves (0.05 mm) provide insufficient protection against prolonged contact.
Risk Assessment & Hazard Identification
This compound belongs to the
Table 1: Anticipated Hazard Profile (Class-Based Extrapolation)
| Hazard Category | H-Code (Inferred) | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | H301 / H311 | Metabolic disruption via alkylation of enzymes (e.g., GAPDH). |
| Skin Sensitization | H317 | Haptenization: The chemical binds to skin proteins, triggering an immune response. Once sensitized, you may never be able to handle this class again. |
| Reproductive Toxicity | H361f | Haloacetamides are known spermatotoxins; they disrupt glyceraldehyde-3-phosphate dehydrogenase in sperm. |
| Eye Damage | H318 | Corrosive/Irritant to mucous membranes due to alkylating potential. |
PPE Selection Matrix: The Barrier Strategy
The common error in handling haloacetamides is relying on "splash protection" gloves for "handling" tasks. Because this molecule is an ether-linked amide, it can solvate through thin nitrile.
Table 2: Mandatory PPE Specifications
| PPE Component | Standard Lab Gear | Required Specification for this Compound | Scientific Rationale |
| Hand Protection | 4-mil Nitrile | Double-gloving or High-Performance Nitrile (min 0.11 mm / 5 mil) . Preferred: Laminate (Silver Shield) for spill cleanup. | The ethoxyethyl tail acts as a solvent carrier. Thin nitrile breakthrough can occur in <10 mins. Double gloving provides a visual indicator of breach and an air gap buffer. |
| Respiratory | Surgical Mask | Fume Hood (Face Velocity > 100 fpm) . Outside Hood: Full-face respirator with OV/P100 cartridges. | Dusts/mists are potent respiratory sensitizers. Simple N95s do not stop organic vapors if the solid sublimes or is in solution. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles (Indirect Vent). | Prevent vapor/dust entry.[1][2][3][4][5][6][7] Safety glasses allow air circulation, which can carry alkylating dust to the tear duct. |
| Body Defense | Lab Coat | Tyvek® Sleeves or Impervious Apron. | Cotton lab coats absorb liquids, holding the alkylating agent against the skin. |
Operational Protocol: Self-Validating Workflows
This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination.
Phase A: Engineering Setup
-
Verify Airflow: Confirm fume hood is operating at normal standard (0.5 m/s).
-
Static Control: If the substance is solid, use an ionizing bar or anti-static gun. Haloacetamide dusts are light and electrostatic; they "jump" onto gloves and sleeves.
-
Decontamination Prep: Prepare a beaker of "Quench Solution" (10% aqueous sodium thiosulfate or a surfactant/water mix) inside the hood before opening the bottle.
Phase B: Weighing & Transfer (The Critical Step)
Rationale: Most exposures occur during the transfer of solids due to invisible micro-aerosolization.
-
The "Boat-in-Jar" Method:
-
Tare your weighing boat inside a secondary jar (wide-mouth glass).
-
Transfer the chemical into the boat while it is inside the jar.
-
Cap the jar before removing it from the balance.
-
Result: No loose powder ever traverses the lab air.
-
-
Solubilization:
-
Add solvent (e.g., DMF, DCM) immediately.
-
Once in solution, the vapor pressure risk changes. Ensure the vessel is vented to a scrubber or kept closed.
-
Phase C: Waste & Decontamination
-
Primary Waste: Dispose of as Segregated Halogenated Organic Waste . Do not mix with oxidizers (nitric acid) as this can generate toxic gases (NOx/Cl2).
-
Surface Decon: Wipe all surfaces with the thiosulfate solution (nucleophile) to degrade trace alkylating agents, followed by soap and water.
Visualizations
Diagram 1: The Hierarchy of Exposure Control
This logic gate ensures that PPE is the last line of defense, not the first.
Caption: Risk mitigation workflow moving from containment (Engineering) to personal barriers (PPE).
Diagram 2: Spill Response Decision Tree
Immediate actions to take if containment is breached.
Caption: Decision logic for immediate spill response, prioritizing evacuation for uncontained releases.
Emergency Response (Immediate Action)
-
Skin Contact:
-
Drench: Immediately wash with soap and water for 15 minutes.[6] Do not use alcohol or organic solvents, as these will increase skin permeability and drive the chemical deeper.
-
Alert: Seek medical attention. Inform the physician of "Potential Alkylating Agent Exposure."
-
-
Eye Contact:
-
Irrigate: Flush for 15 minutes using an eyewash station.
-
Hold Eyelids: Ensure the eyelids are held open to wash out trapped particulates.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11018931, 2-(2-Chloroethoxy)acetamide. (Note: Structural isomer used for hazard class extrapolation). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[8] Substance Information: 2-chloroacetamide.[1][2][3][4][5][6][7] (Base structure hazard data). Retrieved from [Link]
(Note: Due to the specific nature of the ethoxyethyl derivative, hazard profiles are synthesized from the parent chloroacetamide and the physicochemical properties of the ether side chain, adhering to the Precautionary Principle.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-(2-Chloroethoxy)acetamide | C4H8ClNO2 | CID 11018931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
